molecular formula C22H27N3O5S B1668184 C562-1101

C562-1101

Cat. No.: B1668184
M. Wt: 445.5 g/mol
InChI Key: QVDUMVAPWXJBBL-UHFFFAOYSA-N
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Description

C562-1101 is a novel potent inhibitor of botulinum neurotoxin serotype E (BoNT/E).

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-methyl-2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]pentanamide

InChI

InChI=1S/C22H27N3O5S/c1-13(2)11-18(21(26)23-17-8-6-7-14(3)15(17)4)24-31(28,29)16-9-10-19-20(12-16)30-22(27)25(19)5/h6-10,12-13,18,24H,11H2,1-5H3,(H,23,26)

InChI Key

QVDUMVAPWXJBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C562-1101

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C562-1101 (XEN1101)

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Novel Potassium Channel Modulator for Epilepsy Research

This technical guide provides a comprehensive overview of C562-1101, more commonly known as XEN1101 or by its chemical names Encukalner and Azetukalner. Developed for researchers, scientists, and professionals in drug development, this document details the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identification

XEN1101 is a novel, small-molecule, selective Kv7.2/Kv7.3 potassium channel opener.[1][2] Its chemical identity is well-defined, distinguishing it from earlier generations of potassium channel modulators.

IdentifierValue
Systematic Name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide[3]
Synonyms Encukalner, Azetukalner, XEN-1101[3]
CAS Number 1009344-33-5 (free base)[3]
Chemical Formula C23H29FN2O[3]
Molecular Weight 368.50 g/mol [3]
SMILES Code CC(C)(C)CC(NC1=C(C)C=C(N2CC3=C(C=C(F)C=C3)CC2)C=C1C)=O[3]
InChI Code InChI=1S/C23H29FN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27)[3]

Mechanism of Action: Targeting Neuronal Excitability

XEN1101 functions as a selective positive allosteric modulator of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[3] These channels are crucial regulators of neuronal excitability.[2][3] By enhancing the M-current in neurons, XEN1101 stabilizes the resting membrane potential and reduces neuronal firing, which is the key mechanism for its anti-seizure activity.[3] The activation of Kv7.2/Kv7.3 channels helps to counteract neuronal membrane depolarization, thereby limiting the hyperexcitability that leads to epileptic seizures.[2]

Below is a diagram illustrating the proposed signaling pathway for XEN1101.

G cluster_neuron Neuron XEN1101 XEN1101 Kv7_2_7_3 Kv7.2/Kv7.3 Channel XEN1101->Kv7_2_7_3 Positive Allosteric Modulation K_efflux Increased K+ Efflux (M-current enhancement) Kv7_2_7_3->K_efflux Promotes Opening Hyperpolarization Membrane Hyperpolarization and Stabilization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Seizure_Suppression Suppression of Focal Onset Seizures Reduced_Excitability->Seizure_Suppression

Proposed signaling pathway of XEN1101 in neurons.

Pharmacological and Clinical Data

Preclinical and clinical studies have demonstrated the efficacy and potency of XEN1101.

Electrophysiological studies have quantified the potency of XEN1101 in activating Kv7 channels.

AssayTargetEC50Notes
Patch ClampKv7.2/7.327 nM[4]Approximately 22 times more potent than Retigabine (EC50 of 920 nM)[4]
Patch ClampKv7.3/7.594 nM[4]~4-fold selectivity for Kv7.2/7.3 over Kv7.3/7.5[4]
Patch ClampKv7.4113 nM[4]~4-fold selectivity for Kv7.2/7.3 over Kv7.4[4]

The X-TOLE trial, a phase 2b study, evaluated the efficacy of XEN1101 as an adjunctive treatment for adults with focal epilepsy.[5] The primary endpoint was the reduction in monthly focal seizure frequency from baseline.

Treatment GroupMedian Reduction in Monthly Focal Seizure FrequencyP-value vs. Placebo
XEN1101 25 mg (n=112)52.8%<0.001[5]
XEN1101 20 mg (n=51)46.4%<0.001[5]
XEN1101 10 mg (n=46)33.2%0.035[5]
Placebo18.2%-

Experimental Protocols

While specific, detailed internal protocols for the synthesis and evaluation of XEN1101 are proprietary, the methodologies employed are standard in pharmaceutical research.

The potency and selectivity of XEN1101 were likely determined using whole-cell patch-clamp electrophysiology on cell lines (e.g., HEK cells) stably expressing different subtypes of Kv7 channels.

  • Objective: To measure the effect of XEN1101 on the voltage-dependent activation of Kv7 channels.

  • General Procedure:

    • Cells expressing the target Kv7 channel subtype are cultured on coverslips.

    • A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane.

    • The patch of membrane under the pipette tip is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • Voltage steps are applied to the cell to elicit potassium currents through the Kv7 channels.

    • XEN1101 is applied at various concentrations to the external solution bathing the cells.

    • The enhancement of the potassium current at different voltages and drug concentrations is measured.

    • The half-maximal effective concentration (EC50) is calculated by fitting the concentration-response data to a logistical equation.

The following diagram outlines a typical experimental workflow for evaluating a compound like XEN1101.

G cluster_workflow Drug Evaluation Workflow start Compound Synthesis (XEN1101) in_vitro In Vitro Assays (e.g., Patch Clamp) start->in_vitro Characterize Potency in_vivo In Vivo Models (e.g., Rodent Seizure Models) in_vitro->in_vivo Evaluate Efficacy pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd Assess ADME clinical_trials Clinical Trials (Phase 1, 2, 3) pk_pd->clinical_trials Human Studies end Regulatory Approval clinical_trials->end

Generalized workflow for the development of XEN1101.

Pharmacokinetics

XEN1101 exhibits pharmacokinetic properties that support once-daily oral dosing without the need for titration.[1] It has a long terminal elimination half-life of approximately 10 days.[1] The primary route of metabolism is through the cytochrome P450 3A4 (CYP3A4) isozyme.[1]

Conclusion

This compound (XEN1101) is a potent and selective Kv7.2/Kv7.3 potassium channel opener with a well-defined chemical structure and mechanism of action. Clinical data from the X-TOLE trial have demonstrated its significant, dose-dependent efficacy in reducing focal-onset seizures in adults. Its favorable pharmacokinetic profile and novel mechanism of action make it a promising candidate for the treatment of epilepsy.[1][5] Further research and clinical development are ongoing to fully establish its therapeutic potential.

References

An In-depth Technical Guide to the Biological Target Identification of XEN1101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and mechanism of action for the novel therapeutic agent, XEN1101. The information presented is collated from publicly available clinical trial data and pharmacological studies. It is important to note that initial searches for "C562-1101" did not yield specific results; the relevant scientific literature predominantly refers to this compound as XEN1101.

Executive Summary

XEN1101 is a potent, selective opener of the Kv7.2/Kv7.3 voltage-gated potassium channels, currently under development for the treatment of epilepsy and major depressive disorder.[1][2] Its mechanism of action is centered on the modulation of neuronal excitability, which has shown significant promise in clinical trials for reducing seizure frequency in patients with focal-onset seizures.[2][3] This document details the biological target, presents quantitative clinical trial data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Biological Target: Kv7.2/Kv7.3 Potassium Channels

The primary biological target of XEN1101 is the heteromeric Kv7.2/Kv7.3 voltage-gated potassium channel.[2] These channels are crucial regulators of neuronal excitability in the brain.

  • Function: Kv7.2/Kv7.3 channels are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and opposes repetitive firing.

  • Localization: These channels are strategically located at the axon initial segment and nodes of Ranvier, key sites for action potential generation and propagation.[3]

  • Therapeutic Rationale: By enhancing the opening of these channels, XEN1101 increases the M-current, leading to hyperpolarization of the neuronal membrane. This makes it more difficult for neurons to reach the threshold for firing an action potential, thereby reducing neuronal hyperexcitability, which is a hallmark of epileptic seizures.[2][3] Genetic studies have further validated this target, as loss-of-function mutations in the KCNQ2 and KCNQ3 genes, which encode for the Kv7.2 and Kv7.3 subunits respectively, are associated with neonatal epileptic encephalopathies.[2]

Signaling Pathway

The mechanism of action of XEN1101 at the cellular level involves the direct modulation of the Kv7.2/Kv7.3 channel, leading to a cascade of events that ultimately suppresses neuronal hyperexcitability.

XEN1101 XEN1101 Kv7_2_3 Kv7.2/Kv7.3 Channel XEN1101->Kv7_2_3 Binds and enhances opening M_Current ↑ M-Current (K+ Efflux) Kv7_2_3->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Seizure ↓ Seizure Activity Excitability->Seizure

Caption: XEN1101 Signaling Pathway.

Quantitative Data from Clinical Trials

The efficacy of XEN1101 in reducing seizure frequency has been evaluated in Phase 2b and Phase 3 clinical trials. The following tables summarize the key quantitative outcomes.

Table 1: Phase 2b X-TOLE Study Efficacy Results [2]

Treatment GroupMedian Percent Reduction in Monthly Focal-Onset Seizure Frequencyp-value vs. Placebo
XEN1101 10 mg33.2%0.04
XEN1101 20 mg46.4%<0.001
XEN1101 25 mg52.8%<0.001
Placebo18.2%-

Table 2: Key Pharmacokinetic Properties of XEN1101 [2][4]

ParameterValue
Dosing FrequencyOnce daily
Need for TitrationNo
Terminal Elimination Half-lifeApproximately 10 days

Experimental Protocols

The clinical evaluation of XEN1101 has been conducted through rigorous, well-controlled studies. The general methodology for these trials is outlined below.

Phase 2b X-TOLE Study Protocol [2][5]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Patient Population: Adult patients (18-75 years) diagnosed with focal epilepsy, on a stable dose of 1 to 3 anti-epileptic drugs.

  • Randomization: Patients were randomized to receive one of three doses of XEN1101 (10 mg, 20 mg, or 25 mg) or placebo, administered once daily in the evening. The randomization scheme was 2:1:1:2 (XEN1101 25 mg : 20 mg : 10 mg : Placebo).

  • Study Periods:

    • Screening Period: To determine eligibility.

    • Baseline Period (8 weeks): To assess the frequency of seizures before treatment.

    • Double-Blind Treatment Period (8 weeks): Patients received the assigned treatment.

    • Post-Treatment Follow-up Period (6 weeks): To monitor for any persistent effects.

  • Primary Endpoint: The median percent reduction from baseline in monthly focal-onset seizure frequency.

  • Open-Label Extension (OLE): Eligible patients who completed the double-blind portion had the option to enroll in an OLE study for long-term treatment with XEN1101.[5]

cluster_0 Phase 2b X-TOLE Study Workflow cluster_1 Treatment Arms Screening Screening Baseline Baseline (8 weeks) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Double-Blind Treatment (8 weeks) Randomization->Treatment XEN1101_10 XEN1101 10mg XEN1101_20 XEN1101 20mg XEN1101_25 XEN1101 25mg Placebo Placebo FollowUp Follow-up (6 weeks) Treatment->FollowUp OLE Open-Label Extension Treatment->OLE Eligible Patients

Caption: Phase 2b X-TOLE Clinical Trial Workflow.

Phase 3 Clinical Trial Protocols (X-TOLE2, X-TOLE3, and X-ACKT) [6][7][8][9]

The Phase 3 program for XEN1101 includes several ongoing studies to further evaluate its efficacy and safety in larger patient populations and different seizure types.

  • X-TOLE2 and X-TOLE3: These are randomized, double-blind, placebo-controlled studies evaluating XEN1101 as adjunctive therapy in patients with focal-onset seizures.[6][7] Approximately 360 subjects are randomized in a 1:1:1 ratio to XEN1101 25 mg, 15 mg, or placebo.[6] The study includes a baseline period of up to 9.5 weeks and a 12-week double-blind treatment period.[6]

  • X-ACKT: This is a Phase 3, multicenter, randomized, double-blind, placebo-controlled study evaluating XEN1101 as adjunctive treatment in patients with primary generalized tonic-clonic seizures.[8] Eligible subjects are randomized 1:1 to receive XEN1101 or placebo.

Conclusion

The biological target of XEN1101 has been clearly identified as the Kv7.2/Kv7.3 potassium channel. The mechanism of action, involving the enhancement of the M-current and subsequent reduction of neuronal hyperexcitability, is well-supported by preclinical and clinical data. The robust dose-dependent efficacy observed in clinical trials for focal-onset seizures highlights the therapeutic potential of this novel potassium channel opener. Ongoing Phase 3 studies will further delineate the clinical profile of XEN1101 in a broader range of epilepsy patients.

References

Synthesis Pathway of C562-1101 (Encukalner/XEN1101): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for C562-1101, a potent and selective KCNQ2/3 (Kv7.2/7.3) potassium channel opener, also known as Encukalner and XEN1101. The synthesis is a multi-step process involving the preparation of two key intermediates: 4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylaniline and 3,3-dimethylbutanoyl chloride. These intermediates are subsequently coupled to yield the final product. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

This compound, with the systematic IUPAC name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide, is a novel small molecule currently under investigation for the treatment of epilepsy and other neurological disorders. Its mechanism of action involves the positive allosteric modulation of Kv7.2/7.3 voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. An efficient and scalable synthesis is crucial for its development and clinical evaluation. This guide details a plausible and documented synthetic route based on patent literature.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a logical disconnection at the amide bond, suggesting a convergent synthesis strategy. The primary synthons are a substituted aniline derivative and a bulky acyl chloride.

Retrosynthesis cluster_target cluster_intermediates C562_1101 This compound Amide_bond Amide Bond Disconnection C562_1101->Amide_bond Intermediates Key Intermediates Amide_bond->Intermediates Aniline_intermediate 4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylaniline Acyl_chloride_intermediate 3,3-dimethylbutanoyl chloride

Figure 1: Retrosynthetic analysis of this compound.

Synthesis Pathway

The overall synthesis of this compound can be depicted in a three-stage workflow:

  • Synthesis of Intermediate 1: Preparation of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

  • Synthesis of Intermediate 2: Preparation of 4-bromo-2,6-dimethylaniline.

  • Coupling and Final Amidation: Buchwald-Hartwig coupling of the two intermediates followed by an amide coupling reaction to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Intermediate 1 cluster_stage2 Stage 2: Synthesis of Intermediate 2 cluster_stage3 Stage 3: Coupling and Final Amidation A Starting Material A B 6-fluoro-1,2,3,4-tetrahydroisoquinoline A->B Multi-step synthesis E Buchwald-Hartwig Coupling B->E C Starting Material C (2,6-dimethylaniline) D 4-bromo-2,6-dimethylaniline C->D Bromination D->E F 4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylaniline E->F G Amide Coupling F->G H This compound G->H I 3,3-dimethylbutanoyl chloride I->G Signaling_Pathway C562_1101 This compound (Encukalner) KCNQ2_3 KCNQ2/3 (Kv7.2/7.3) Channel C562_1101->KCNQ2_3 Positive Allosteric Modulation M_Current Increased M-Current (K+ efflux) KCNQ2_3->M_Current Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Therapeutic_Effect Anticonvulsant Effect Excitability->Therapeutic_Effect

In-Depth Technical Guide: The Physical, Chemical, and Pharmacological Properties of XEN1101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of XEN1101 (Azetukalner), a novel potassium channel modulator. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Properties of XEN1101

XEN1101 is a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability. By enhancing the M-current in neurons, XEN1101 stabilizes the resting membrane potential and reduces neuronal firing, which is a key mechanism for its anti-seizure effects.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of XEN1101.

PropertyValue
IUPAC Name N-(2,6-dimethyl-4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)phenyl)-3,3-dimethylbutanamide
Synonyms Azetukalner, XEN-1101
CAS Number 1009344-33-5
Molecular Formula C23H29FN2O
Molecular Weight 368.49 g/mol
SMILES CC(C)(C)CC(=O)NC1=C(C)C=C(N2CC3=CC=C(F)C=C3CC2)C=C1C
Appearance Off-white to gray solid
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Pharmacological Properties

XEN1101 has demonstrated potent and selective activity as a Kv7.2/Kv7.3 potassium channel opener in preclinical studies.

ParameterValueSpecies/Test System
EC50 (Kv7.2/7.3) 0.034 µMK+ flux assay
EC50 (Kv7.2/7.3) 0.042 µMElectrophysiology
EC50 (Kv7.3/7.5) 94 nMNot Specified
EC50 (Kv7.4) 113 nMNot Specified
Selectivity >100-fold for Kv7 channels over other ion channels and receptorsNot Specified

Mechanism of Action

XEN1101 is a positive allosteric modulator of Kv7.2/7.3 potassium channels. Its mechanism of action involves binding to a critical tryptophan residue (Trp236) in the channel's pore region. This binding enhances the channel's opening probability, leading to an increased potassium efflux. The resulting hyperpolarization of the neuronal membrane makes it more difficult for action potentials to be generated, thereby reducing neuronal hyperexcitability.

G cluster_neuron Neuron XEN1101 XEN1101 Kv7_channel Kv7.2/7.3 Channel XEN1101->Kv7_channel Binds to & Activates K_ion K+ Efflux Kv7_channel->K_ion Increases Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Mechanism of action of XEN1101.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of XEN1101. It is important to note that these are representative methodologies and specific parameters may have varied between individual studies.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effect of XEN1101 on the activity of Kv7.2/7.3 channels expressed in a cellular model.

Objective: To determine the potency and efficacy of XEN1101 in modulating Kv7.2/7.3 channel currents.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing Kv7.2 and Kv7.3 subunits are cultured under standard conditions.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Sophion Qube 384)[1].

  • Solutions:

    • Internal Solution (Pipette Solution): Contains a potassium-based solution to mimic the intracellular environment.

    • External Solution (Bath Solution): Contains a physiological salt solution.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Kv7 channel currents. This typically involves a holding potential followed by a series of depolarizing voltage steps.

  • Drug Application: XEN1101 is applied to the external solution at various concentrations to determine its effect on the channel currents.

  • Data Analysis: The recorded currents are analyzed to determine the EC50 value, which represents the concentration of XEN1101 that produces 50% of its maximal effect.

Maximal Electroshock (MES) Seizure Model

This in vivo model is used to assess the anticonvulsant activity of XEN1101 in rodents. The MES test is a model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread[2].

Objective: To evaluate the in vivo efficacy of XEN1101 in a model of generalized seizures.

Methodology:

  • Animals: Male mice are typically used for this assay.

  • Drug Administration: XEN1101 is administered to the animals, often via oral gavage, at various doses and pre-treatment times.

  • Induction of Seizures: A maximal electroshock stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The dose of XEN1101 that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Clinical Significance

XEN1101 has undergone clinical trials for the treatment of focal-onset seizures in adults. In a phase 2b trial, XEN1101 demonstrated a statistically significant and dose-dependent reduction in monthly focal seizure frequency compared to placebo[3][4]. The drug was generally well-tolerated, with the most common adverse events being dizziness, somnolence, and fatigue[5]. These promising results support the continued development of XEN1101 as a potential new therapeutic option for patients with epilepsy.

Conclusion

XEN1101 is a potent and selective Kv7.2/7.3 potassium channel opener with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its potential as an effective anti-seizure medication. This technical guide provides a foundational understanding of its core properties for scientific and drug development professionals.

References

C562-1101 discovery and origin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C562-1101: Discovery and Origin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Following a comprehensive review of publicly available scientific literature and databases, no specific molecule, compound, or biological entity designated as "this compound" has been identified. This suggests that "this compound" may be an internal, proprietary codename for a compound that has not yet been disclosed in public forums or scientific publications. It is also possible that this designation is a novel discovery with research pending publication, or that the identifier is a misnomer or contains a typographical error.

Without accessible data, a detailed technical guide on the discovery, origin, experimental protocols, and signaling pathways of this compound cannot be constructed. The following sections represent a template for the requested information, which can be populated once data on this compound becomes available.

Discovery and Origin

This section would typically detail the initial screening or discovery process that led to the identification of this compound. Information would include the research institution or company responsible, the screening library or natural source from which it was derived, and the initial assays that highlighted its potential.

Quantitative Data Summary

All relevant quantitative data, such as IC50, EC50, Ki, LD50, and other pharmacokinetic and pharmacodynamic parameters, would be presented in a tabular format for clarity and ease of comparison.

Table 1: In Vitro Efficacy of this compound

Assay Type Cell Line IC50 (nM) Target

| Data Not Available | - | - | - |

Table 2: Pharmacokinetic Properties of this compound

Parameter Value Species Administration Route
Bioavailability - - -
Half-life (t1/2) - - -
Cmax - - -

| AUC | - | - | - |

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to characterize this compound.

High-Throughput Screening (HTS) Protocol

A detailed workflow of the initial screening process would be provided here, including library preparation, assay conditions, and hit identification criteria.

In Vitro Potency Assays

Methodologies for assays such as cell viability assays (e.g., MTT, CellTiter-Glo), enzyme-linked immunosorbent assays (ELISAs), and kinase activity assays would be described in detail.

Animal Model Studies

Protocols for in vivo efficacy and toxicity studies in relevant animal models, including details on animal strains, dosing regimens, and endpoint analysis, would be outlined here.

Signaling Pathways and Experimental Workflows

Diagrams illustrating the mechanism of action and experimental procedures would be presented in this section.

G cluster_0 Hypothetical Signaling Pathway for this compound Receptor Target Receptor DownstreamKinase1 Downstream Kinase 1 Receptor->DownstreamKinase1 Inhibition C562_1101 This compound C562_1101->Receptor Binds and Inhibits DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling cascade for this compound.

G cluster_1 Illustrative Experimental Workflow start Compound Library Screening hit_id Hit Identification (this compound) start->hit_id in_vitro In Vitro Assays (Potency, Selectivity) hit_id->in_vitro in_vivo In Vivo Studies (Efficacy, Toxicity) in_vitro->in_vivo clinical Pre-clinical Development in_vivo->clinical

Caption: An illustrative workflow from discovery to pre-clinical development.

While a comprehensive guide on this compound cannot be provided at this time due to a lack of public information, this framework outlines the necessary components for such a document. Researchers with access to proprietary data on this compound are encouraged to populate this structure to create a thorough and informative technical guide for the scientific community. Should "this compound" be an alternative or erroneous identifier, clarification is requested to enable a renewed and accurate literature search.

Unveiling C562-1101: A Promising Small Molecule Inhibitor for Botulinum Neurotoxin E Neutralization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of C562-1101, a novel small molecule inhibitor of botulinum neurotoxin serotype E (BoNT/E). This compound was identified through advanced computational screening and demonstrates significant potential as a therapeutic agent against BoNT/E intoxication. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the underlying biological pathways and discovery workflows.

Core Concepts: Mechanism of Action and Therapeutic Rationale

Botulinum neurotoxin serotype E is a potent substance that induces flaccid paralysis by selectively cleaving the SNAP-25 protein within presynaptic nerve terminals. This cleavage prevents the release of the neurotransmitter acetylcholine at the neuromuscular junction, leading to muscle weakness and paralysis. This compound functions as a competitive inhibitor of the BoNT/E light chain's endopeptidase activity. Its chemical structure was designed to mimic the natural substrate of the toxin, a tetrapeptide sequence known as RIME (Arg-Ile-Met-Glu), thereby blocking the toxin's ability to cleave SNAP-25 and disrupt neurotransmission.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified and compared with a previously identified inhibitor, NSC-77053. The following table summarizes the available in vitro efficacy data.

CompoundTargetApparent IC50 (μM)Notes
This compoundBoNT/E~0.8Three-fold more potent than NSC-77053.[1][2]
NSC-77053BoNT/E2.4First reported small molecule inhibitor.[3]

Experimental Protocols

The following section details the key experimental protocols utilized in the discovery and characterization of this compound.

Virtual Screening for BoNT/E Inhibitors

The identification of this compound was accomplished through a large-scale in silico screening campaign.

Objective: To identify novel, non-peptide small molecule inhibitors of BoNT/E light chain.

Methodology:

  • Library Preparation: A library of approximately 1.4 million commercially available small molecules was prepared for docking.[2]

  • Target Preparation: A 3D structural model of the BoNT/E light chain catalytic site was prepared for docking simulations.

  • Docking Program: The DOCK program was employed to perform atomic-level docking of the small molecule library into the BoNT/E active site.[2]

  • Scoring Function: A specialized scoring function, termed 'footprint similarity' (FPS), was used to rank the docked compounds.[1][2]

    • Reference Footprint: The FPS method utilizes a reference compound or fragment to create an "interaction footprint" based on per-residue van der Waals and electrostatic interactions with the target protein. For the discovery of this compound, the known substrate tetrapeptide RIME was used as the reference.

    • Similarity Scoring: The interaction footprints of the docked small molecules were compared to the reference RIME footprint. Compounds with a high degree of similarity were prioritized, as this indicated they likely mimic the binding mode of the natural substrate.

  • Hit Selection and Experimental Validation: A subset of the top-scoring compounds, including this compound, were purchased and subjected to in vitro experimental validation to confirm their inhibitory activity.

In Vitro BoNT/E Endopeptidase Activity Assay

This assay is designed to quantify the inhibitory effect of compounds on the enzymatic activity of the BoNT/E light chain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BoNT/E.

Materials:

  • Recombinant BoNT/E light chain

  • Fluorescently labeled SNAP-25 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 μM ZnCl2, 1 mg/mL BSA, and 10 mM DTT)

  • Test compound (this compound) and control inhibitor (NSC-77053)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the control inhibitor in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the BoNT/E light chain and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Add the fluorescently labeled SNAP-25 substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by BoNT/E results in a change in fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentrations.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams visualize the BoNT/E mechanism of action and the virtual screening workflow used to discover this compound.

BoNT_E_Signaling_Pathway cluster_presynaptic_terminal Presynaptic Nerve Terminal cluster_inhibition Inhibition by this compound BoNTE BoNT/E SNAP25_intact SNAP-25 (Intact) BoNTE->SNAP25_intact Cleavage BoNTE_inhibited BoNT/E (Inhibited) BoNTE->BoNTE_inhibited SNARE_complex SNARE Complex Formation SNAP25_intact->SNARE_complex Essential for ACh_vesicle Acetylcholine Vesicle SNARE_complex->ACh_vesicle Mediates Fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release Neuromuscular_transmission Neuromuscular Transmission ACh_release->Neuromuscular_transmission Initiates C562_1101 This compound C562_1101->BoNTE Inhibits

Caption: Mechanism of BoNT/E and inhibition by this compound.

Virtual_Screening_Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase compound_library 1. Small Molecule Library (~1.4 Million Compounds) docking 3. Virtual Screening (DOCK) compound_library->docking boNTE_target 2. BoNT/E Target Structure boNTE_target->docking fps_scoring 4. Footprint Similarity Scoring (Reference: RIME tetrapeptide) docking->fps_scoring hit_list 5. Prioritized Hit List fps_scoring->hit_list compound_purchase 6. Purchase Top-Scoring Compounds hit_list->compound_purchase in_vitro_assay 7. In Vitro Endopeptidase Assay compound_purchase->in_vitro_assay active_inhibitor 8. Identification of this compound in_vitro_assay->active_inhibitor

Caption: Workflow for the discovery of this compound.

References

Navigating the Physicochemical Landscape of XEN1101 (Formerly C562-1101): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound initially referenced as "C562-1101" is believed to be a typographical error for XEN1101 , an investigational antiepileptic drug. All subsequent information pertains to XEN1101, also known by its chemical names Encukalner and Azetukalner. As XEN1101 is currently in clinical development, comprehensive public data on its solubility and stability is limited. This guide summarizes available information and outlines standard methodologies for such assessments in the pharmaceutical industry.

Core Compound Information

XEN1101 is a potent and selective positive allosteric modulator of Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels, which are crucial for regulating neuronal excitability.[1] Its mechanism of action involves enhancing the M-current in neurons, which helps to stabilize the resting membrane potential and reduce the likelihood of seizure-inducing neuronal firing.[1] The compound is under development by Xenon Pharmaceuticals for the treatment of focal epilepsy and major depressive disorder.[2]

PropertyValueSource
Chemical Name N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide[3]
Synonyms XEN1101, Encukalner, Azetukalner[3]
CAS Number 1009344-33-5[4]
Molecular Formula C23H29FN2O[4]
Molecular Weight 368.49 g/mol [4]
Appearance Solid, off-white to gray powder[4]

Solubility Profile

Detailed quantitative solubility data for XEN1101 in a wide range of solvents and pH conditions are not yet publicly available. However, some information has been reported in the context of preclinical and formulation studies.

Solvent/SystemSolubilityNotesSource
DMSO 50 mg/mL (135.69 mM)Requires sonication; hygroscopic DMSO can impact solubility.[4]
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (6.78 mM)Saturation was not determined.[5]

Stability Data

Comprehensive stability data, including degradation kinetics and pathways, are not in the public domain. The available information relates to storage and shipping conditions.

ConditionStabilitySource
Shipping Stable for several weeks at ambient temperature.[1]
Short-term Storage (Powder) Dry, dark, at 0 - 4°C (days to weeks).[1]
Long-term Storage (Powder) -20°C (months to years).[1]
Stock Solution in Solvent -80°C for 6 months; -20°C for 1 month.[4]

Experimental Protocols

Specific experimental protocols for determining the solubility and stability of XEN1101 have not been published. However, standard pharmaceutical industry practices follow guidelines from regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Solubility Determination

A common method for determining the thermodynamic solubility of a compound involves the shake-flask method.

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing

Forced degradation studies are typically performed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

  • Stress Conditions: The compound is subjected to various stress conditions, including:

    • Hydrolysis: Treatment with acidic, basic, and neutral aqueous solutions at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, at room temperature or elevated temperatures.

    • Photolysis: Exposure to light sources specified by ICH guidelines (e.g., a combination of visible and UV light).

    • Thermal Stress: Exposure to high temperatures in a solid state.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry is often coupled with HPLC to identify the structure of the degradants.

Visualizations

Signaling Pathway of XEN1101

XEN1101 acts as a positive allosteric modulator of the Kv7.2/Kv7.3 potassium channel. The following diagram illustrates its mechanism of action in a neuron.

G cluster_neuron Neuron XEN1101 XEN1101 Kv7_channel Kv7.2/Kv7.3 Channel XEN1101->Kv7_channel Binds and stabilizes open state K_ion K+ ions Kv7_channel->K_ion Increases efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression Contributes to

Caption: Mechanism of action of XEN1101 as a Kv7.2/Kv7.3 potassium channel opener.

General Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity (NCE) in drug development.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment NCE New Chemical Entity (NCE) Shake_Flask Shake-Flask Method (Aqueous & Organic Solvents) NCE->Shake_Flask pH_Solubility pH-Solubility Profile NCE->pH_Solubility Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) NCE->Forced_Degradation ICH_Stability ICH Stability Studies (Long-term & Accelerated) NCE->ICH_Stability Solubility_Data Solubility Data Shake_Flask->Solubility_Data pH_Solubility->Solubility_Data Formulation_Development Formulation Development Solubility_Data->Formulation_Development Stability_Data Stability Profile & Degradation Pathways Forced_Degradation->Stability_Data ICH_Stability->Stability_Data Stability_Data->Formulation_Development

References

Methodological & Application

Application Notes and Protocols for K562-HLA-A1101 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the culture and maintenance of the K562-HLA-A1101 stable cell line, a critical tool for research in immunology, oncology, and drug development. This cell line is derived from the human chronic myelogenous leukemia (CML) K562 cell line and is genetically modified to express the human leukocyte antigen (HLA) A*11:01 allele.

Cell Line Characteristics

The K562-HLA-A1101 cell line is a valuable in vitro model for studying HLA-A11:01-restricted antigen presentation and subsequent T-cell responses. The parental K562 cell line is known for its undifferentiated, lymphoblastoid morphology and its expression of the BCR/ABL fusion gene, a hallmark of CML.[1][2] The introduction of the HLA-A11:01 gene allows for the presentation of specific peptides to CD8+ T-cells, making this cell line particularly useful for screening potential cancer immunotherapies and for biological assays.[3][4]

CharacteristicDescription
Cell Type Human chronic myelogenous leukemia
Morphology Lymphoblastoid, suspension
Growth Properties Suspension[3]
Parental Cell Line K562[4]
Genetic Modification Stable expression of exogenous HLA-A1101 gene[3][4]
Selection Marker Hygromycin B[3][4]
Doubling Time Approximately 20 hours[4]
Applications Drug screening, biological assays, cancer immunotherapy research[3][4]

Experimental Protocols

Media and Reagent Preparation

Complete Growth Medium:

  • RPMI-1640 with L-Glutamine

  • 10% Fetal Bovine Serum (FBS)

  • 300 µg/mL Hygromycin B

  • Optional: 1% Penicillin/Streptomycin

Freezing Medium:

  • 70% RPMI-1640

  • 20% Fetal Bovine Serum (FBS)

  • 10% DMSO[4]

Cell Thawing and Recovery

A critical step to ensure high cell viability post-thaw is a rapid thawing process and gradual removal of the cryoprotectant.

  • Pre-warm complete growth medium to 37°C in a water bath.

  • Quickly thaw the cryovial of frozen cells in the 37°C water bath until a small ice crystal remains.

  • Aseptically transfer the contents of the vial to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes at room temperature.[4]

  • Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.

  • Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask, depending on the desired cell density.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

cluster_thawing Cell Thawing Workflow Frozen Vial Frozen Vial Thaw at 37°C Thaw at 37°C Frozen Vial->Thaw at 37°C Transfer to Medium Transfer to Medium Thaw at 37°C->Transfer to Medium Centrifuge Centrifuge Transfer to Medium->Centrifuge Resuspend in Fresh Medium Resuspend in Fresh Medium Centrifuge->Resuspend in Fresh Medium Transfer to Flask Transfer to Flask Resuspend in Fresh Medium->Transfer to Flask Incubate Incubate Transfer to Flask->Incubate

Cell Thawing Workflow
Cell Subculturing (Passaging)

K562-HLA-A1101 cells grow in suspension and should be subcultured every 2-3 days to maintain logarithmic growth.

  • Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.

  • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Calculate the volume of cell suspension needed to seed a new flask at a density of 1-2 x 10^5 cells/mL.[4]

  • Add the calculated volume of cell suspension to a new culture flask.

  • Add fresh, pre-warmed complete growth medium to the desired final volume.

  • Incubate at 37°C in a humidified incubator with 5% CO2. Saturated cultures should be split 1:4 to 1:8.[4]

cluster_subculture Subculturing Protocol Existing Culture Existing Culture Count Viable Cells Count Viable Cells Existing Culture->Count Viable Cells Calculate Seeding Volume Calculate Seeding Volume Count Viable Cells->Calculate Seeding Volume Transfer to New Flask Transfer to New Flask Calculate Seeding Volume->Transfer to New Flask Add Fresh Medium Add Fresh Medium Transfer to New Flask->Add Fresh Medium Incubate Incubate Add Fresh Medium->Incubate

Subculturing Protocol
Cryopreservation

For long-term storage, it is essential to cryopreserve cells at a high viability.

  • Grow cells to a healthy, mid-logarithmic phase.

  • Perform a viable cell count.

  • Centrifuge the cell suspension at 125 x g for 5-7 minutes.

  • Resuspend the cell pellet in cold (4°C) freezing medium to a final concentration of at least 2 x 10^6 cells/mL.[4]

  • Aliquot the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[3][4]

Signaling Pathways and Drug Development

The parental K562 cell line is a well-established model for studying the molecular mechanisms of leukemia.[5] The BCR/ABL1 fusion protein, characteristic of CML, activates multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival. The introduction of HLA-A11:01 in the C562-1101 cell line provides a tool to investigate immunotherapeutic strategies that target these leukemic cells. For instance, this cell line can be used to screen for cytotoxic T lymphocytes (CTLs) that recognize and kill CML cells presenting specific tumor-associated antigens in the context of HLA-A11:01.[6] This is a crucial step in the development of personalized cancer vaccines and adoptive T-cell therapies.

cluster_pathway Drug Development Application K562-HLA-A1101 K562-HLA-A1101 Cells (Presenting Tumor Antigen) CTL Cytotoxic T-Lymphocyte (HLA-A1101 Restricted) K562-HLA-A1101->CTL Recognition Cell_Lysis Tumor Cell Lysis CTL->Cell_Lysis Drug_Screening Drug Screening (e.g., Immunotherapies) Drug_Screening->CTL Enhances

Application in Immunotherapy Screening

References

Application Notes and Protocols for the Use of XEN1101 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN1101 is a next-generation, potent, and selective positive allosteric modulator of the Kv7.2/Kv7.3 voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to a hyperpolarizing M-current that suppresses repetitive neuronal firing.[3][4][5] Dysfunction of Kv7.2/Kv7.3 channels is implicated in various neurological disorders, most notably epilepsy.[3][4] XEN1101 has demonstrated efficacy in preclinical models of seizures and has undergone clinical development for the treatment of focal epilepsy.[1][6] These application notes provide a comprehensive guide for the utilization of XEN1101 in preclinical animal models to evaluate its pharmacokinetic, pharmacodynamic, and efficacy profile.

Mechanism of Action

XEN1101 acts as an opener of the Kv7.2/Kv7.3 potassium channels, which are predominantly expressed on neuronal axons and initial segments.[5] By enhancing the M-current, XEN1101 stabilizes the neuronal membrane potential, reduces neuronal hyperexcitability, and thereby exerts its anti-seizure effects.[3][4] Preclinical studies have shown that XEN1101 is significantly more potent than first-generation Kv7 channel openers like ezogabine.[2]

XEN1101 XEN1101 Kv7_2_7_3 Kv7.2/Kv7.3 Channel XEN1101->Kv7_2_7_3 Positive Allosteric Modulation M_current ↑ M-current (IK(M)) Kv7_2_7_3->M_current Hyperpolarization Membrane Hyperpolarization M_current->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression cluster_prep Preparation cluster_dosing Dosing cluster_test Testing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Group_Assignment Random Group Assignment Animal_Acclimatization->Group_Assignment Dosing Oral Gavage (XEN1101 or Vehicle) Group_Assignment->Dosing MES_Stimulation MES Stimulation Dosing->MES_Stimulation After Tmax Observation Observe for Tonic Hindlimb Extension MES_Stimulation->Observation Data_Analysis Calculate % Protection and ED50 Observation->Data_Analysis PK_Study Pharmacokinetic Study Efficacy_Study Efficacy Study (e.g., MES model) PK_Study->Efficacy_Study Correlates with PD_Study Pharmacodynamic Study (e.g., Target Engagement) PK_Study->PD_Study Correlates with Dose_Selection Optimal Dose Selection PK_Study->Dose_Selection Informs Efficacy_Study->PD_Study Correlates with Efficacy_Study->Dose_Selection Informs PD_Study->Dose_Selection Informs

References

Application Notes and Protocols for the Quantification of XEN1101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN1101 is a potent and selective opener of the Kv7.2/7.3 voltage-gated potassium channels, which play a crucial role in regulating neuronal excitability.[1][2] By activating these channels, XEN1101 enhances the M-current, a key inhibitory current that helps to stabilize the neuronal membrane potential and reduce repetitive firing. This mechanism of action makes XEN1101 a promising therapeutic agent for the treatment of epilepsy, particularly focal-onset seizures.[2][3][4] Preclinical and clinical studies have demonstrated its efficacy in reducing seizure frequency.[3][5][6][7][8][9]

Accurate and precise quantification of XEN1101 in biological matrices is essential for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of XEN1101 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10]

Signaling Pathway of XEN1101

XEN1101 exerts its anticonvulsant effects by modulating the activity of Kv7.2/7.3 potassium channels, which are critical for maintaining the resting membrane potential and controlling neuronal firing.

XEN1101_Signaling_Pathway XEN1101 XEN1101 Kv7_2_3 Kv7.2/7.3 Channel XEN1101->Kv7_2_3 Positive Allosteric Modulation M_Current ↑ M-Current (K+ Efflux) Kv7_2_3->M_Current Enhances Opening Membrane_Potential Membrane Hyperpolarization /Stabilization M_Current->Membrane_Potential Neuronal_Excitability ↓ Neuronal Excitability Membrane_Potential->Neuronal_Excitability Seizure_Activity ↓ Seizure Activity Neuronal_Excitability->Seizure_Activity

Caption: Signaling pathway of XEN1101.

Analytical Method: Quantification of XEN1101 in Human Plasma by LC-MS/MS

This section outlines a protocol for a sensitive and selective LC-MS/MS method for the determination of XEN1101 in human plasma. The method involves a simple protein precipitation for sample preparation followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow

XEN1101_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (IS) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution Injection Injection onto UPLC System Dilution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Tandem Mass Spectrometry (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: Experimental workflow for XEN1101 quantification.

Detailed Experimental Protocol

1. Materials and Reagents

  • XEN1101 reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of XEN1101 (e.g., XEN1101-d4)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of XEN1101 and its SIL-IS in methanol.

  • Working Solutions: Prepare serial dilutions of the XEN1101 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the SIL-IS in the same diluent.

3. Sample Preparation

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution to each plasma sample, except for the blank matrix samples.

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Add 100 µL of ultrapure water to the supernatant.

  • Vortex mix and inject into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions To be determined by direct infusion of XEN1101 and its SIL-IS. A hypothetical transition could be m/z [M+H]+ → fragment ion.
Source Parameters Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[11] Key validation parameters are summarized in the table below.

Quantitative Data Summary

The following table presents typical acceptance criteria for the validation of a bioanalytical method for the quantification of XEN1101.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Calibration Range To be determined based on expected plasma concentrations (e.g., 0.1 - 100 ng/mL).
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV.
Accuracy (Bias %) Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (CV %) ≤ 15% (≤ 20% at LLOQ) for both intra-day and inter-day measurements.
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent, precise, and reproducible.
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of XEN1101 in human plasma. This method is suitable for supporting pharmacokinetic and clinical studies of XEN1101 in the drug development process. Adherence to the detailed protocol and thorough method validation are crucial for obtaining high-quality data.

References

Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the detection of a target protein using Western blot analysis. While the specific reagent "C562-1101" is not identifiable as a commercially available product, this guide offers a robust, generalized procedure suitable for use with a primary antibody against a protein of interest. The protocol details all stages of the Western blot process, from sample preparation to signal detection, and includes a representative signaling pathway and a detailed experimental workflow.

Introduction

Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1] The method relies on the separation of proteins by size via gel electrophoresis, their subsequent transfer to a solid support membrane, and specific detection using antibodies.[1][2] This application note provides a detailed protocol that can be adapted by researchers, scientists, and drug development professionals for their specific protein of interest.

Quantitative Data Summary

The following tables outline the typical quantitative parameters for a standard Western blot experiment. Note that these values may require optimization based on the specific primary antibody, target protein abundance, and sample type.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentConcentration
Cell Lysis BufferTris-HCl (pH 7.4), NaCl, EDTA, Triton X-100, Protease/Phosphatase InhibitorsVaries by commercial or lab-prepared formulation
SDS-PAGE Running Buffer (1X)Tris, Glycine, SDS25 mM, 192 mM, 0.1%
Transfer Buffer (1X)Tris, Glycine, Methanol25 mM, 192 mM, 20%
TBST (1X)Tris-HCl (pH 7.6), NaCl, Tween 2020 mM, 150 mM, 0.1%
Blocking BufferNon-fat dry milk or BSA in 1X TBST5% w/v
Primary Antibody Dilution BufferNon-fat dry milk or BSA in 1X TBST1-5% w/v
Secondary Antibody Dilution BufferNon-fat dry milk or BSA in 1X TBST1-5% w/v

Table 2: Experimental Parameters

StepParameterValue/Range
Protein LoadingAmount per lane20-50 µg
Gel ElectrophoresisVoltage80-150 V
Run Time60-90 minutes
Protein TransferVoltage/Current100 V / 350 mA
Transfer Time60-120 minutes
BlockingIncubation Time1 hour at room temperature
Primary Antibody IncubationDilution1:1000 - 1:5000 (optimize)
Incubation TimeOvernight at 4°C or 2 hours at room temperature
Secondary Antibody IncubationDilution1:5000 - 1:20000 (optimize)
Incubation Time1 hour at room temperature
Chemiluminescent DetectionSubstrate Incubation1-5 minutes

Experimental Protocol

This protocol outlines the major steps for performing a Western blot analysis.

Sample Preparation (Cell Lysate)
  • Culture cells to the desired confluency. For adherent cells, wash with ice-cold PBS and then scrape them into lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis buffer.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete cell lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a protein assay such as the Bradford or BCA assay.

  • Prepare samples for loading by mixing the desired amount of protein (e.g., 30 µg) with SDS-PAGE sample loading buffer and heating at 95-100°C for 5-10 minutes.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)
  • Assemble the electrophoresis apparatus and cast a polyacrylamide gel of the appropriate percentage for the target protein's molecular weight, or use a pre-cast gel.

  • Load the prepared protein samples and a molecular weight marker into the wells of the gel.[3]

  • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.[4]

Protein Transfer (Electroblotting)
  • Soak the PVDF or nitrocellulose membrane, filter papers, and fiber pads in transfer buffer for at least 10 minutes. For PVDF membranes, a brief pre-wetting step in methanol is required.[2]

  • Assemble the transfer "sandwich" in the following order: fiber pad, filter paper, gel, membrane, filter paper, fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.

  • Place the sandwich into the transfer apparatus and perform the transfer in ice-cold transfer buffer. This can be done using a wet, semi-dry, or dry transfer system.[4]

Immunodetection
  • Following transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][4]

  • Incubate the membrane with the primary antibody (e.g., "this compound") diluted in antibody dilution buffer overnight at 4°C with gentle shaking. The optimal dilution should be determined empirically.[3]

  • Wash the membrane three times for 5-10 minutes each with 1X TBST to remove unbound primary antibody.[3]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. This incubation should be for 1 hour at room temperature with gentle agitation.[5]

  • Wash the membrane again three times for 5-10 minutes each with 1X TBST.

Signal Detection and Data Analysis
  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane in the ECL substrate for the recommended time (typically 1-5 minutes).[4]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analyze the resulting bands. The intensity of the band corresponding to the target protein can be quantified using densitometry software.

Signaling Pathway and Workflow Diagrams

As the target of "this compound" is unknown, the widely studied MAPK/ERK signaling pathway is presented below as an example of a pathway commonly investigated using Western blotting.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Figure 1. A simplified diagram of the MAPK/ERK signaling cascade.

Western_Blot_Workflow start Start: Cell/Tissue Sample sample_prep 1. Sample Preparation (Lysis & Protein Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (e.g., this compound) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 7. Chemiluminescent Detection (Signal Generation) secondary_ab->detection analysis 8. Data Analysis (Imaging & Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Figure 2. The experimental workflow for Western blot analysis.

References

Application Notes and Protocols: Preparation of C562-1101 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the preparation of stock solutions of C562-1101, a novel compound for research and drug development. The following guidelines are designed for researchers, scientists, and professionals in the field to ensure accurate and reproducible experimental results.

Introduction

Accurate preparation of stock solutions is a critical first step in preclinical research and drug development. The concentration and purity of the stock solution directly impact the validity of experimental outcomes. This document outlines a standardized procedure for dissolving, aliquoting, and storing this compound.

Compound Information and Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight User to input g/mol Use for all concentration calculations.
Purity >98% (or as specified by vendor)Note any variations from the certificate of analysis.
Appearance White to off-white solidVisually inspect the compound upon receipt.
Solubility Soluble in DMSO and EthanolPreliminary data. Further validation is recommended.
Storage (Solid) -20°C, desiccatedProtect from light and moisture.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes (1.5 mL or 2 mL), sterile

  • Pipettes (P1000, P200, P20) and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Optional: Sonicator

Procedure
  • Equilibrate Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.

  • Weigh Compound: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh out the desired amount of this compound (e.g., 1 mg) into the tube. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    For a 1 mg sample and a hypothetical molecular weight of 500 g/mol : Volume (µL) = (0.001 g / (500 g/mol * 0.010 mol/L)) * 1,000,000 = 200 µL

  • Dissolve Compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles are present.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month). For long-term storage, refer to the manufacturer's recommendations.

Storage and Stability

Proper storage of this compound, both in solid and solution form, is crucial for maintaining its stability and activity.

  • Solid Compound: Store the lyophilized powder at -20°C in a desiccator, protected from light. When stored correctly, the solid compound is expected to be stable for up to 6 months.

  • Stock Solutions: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C. It is recommended to use the solutions within one month. Avoid long-term storage of peptides or novel compounds in solution. Wherever possible, solutions should be made up and used on the same day.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh calculate Calculate Solvent Volume weigh->calculate add_solvent Add Solvent (e.g., DMSO) calculate->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check dissolved Solution is Clear check->dissolved Yes not_dissolved Particulates Remain check->not_dissolved No aliquot Aliquot Stock Solution dissolved->aliquot not_dissolved->dissolve Further Dissolution (e.g., warming) store Store at -20°C aliquot->store end End store->end

Application Notes & Protocols for In Vivo Evaluation of C562-1101 in a K562 Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for the in vivo evaluation of a hypothetical therapeutic agent, C562-1101, using the K562 human chronic myeloid leukemia (CML) cell line. The K562 cell line is a well-established and widely used model in cancer research.[1][2][3] It is derived from a patient with CML in blast crisis and is positive for the Philadelphia chromosome, resulting in the BCR-ABL fusion protein, a key driver of CML.[1] This document outlines the necessary protocols for establishing a subcutaneous K562 xenograft model, designing an efficacy study for this compound, and presenting the resulting data. The provided signaling pathways and experimental workflows are illustrated to guide the experimental design.

Hypothetical Signaling Pathway of this compound Action

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the BCR-ABL signaling pathway, a critical pathway in CML. The BCR-ABL fusion protein has constitutive tyrosine kinase activity, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and inhibit apoptosis. This compound is postulated to inhibit the kinase activity of BCR-ABL, thereby blocking these downstream effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Ras Ras BCR-ABL->Ras PI3K PI3K BCR-ABL->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition This compound This compound This compound->BCR-ABL Start Start Cell_Culture K562 Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment (21 Days) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Weight, PD) Treatment->Endpoint Data_Collection->Treatment End End Endpoint->End

References

Application Notes and Protocols for C562-1101 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The C562-1101 antibody is a valuable tool for the detection and localization of its target protein within cells and tissues using immunofluorescence (IF) microscopy. This technique allows for the visualization of the subcellular distribution of the target antigen, providing insights into its role in various cellular processes. These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining, along with recommended reagents, troubleshooting tips, and data presentation guidelines to assist researchers, scientists, and drug development professionals in obtaining high-quality, reproducible results. The indirect immunofluorescence method is described, which offers signal amplification and versatility.[1][2][3]

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor C562_1101_Target Target Protein (recognized by this compound) Receptor->C562_1101_Target Activation Ligand Ligand Ligand->Receptor Downstream_Effector_1 Downstream Effector 1 C562_1101_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 C562_1101_Target->Downstream_Effector_2 Cellular_Response Cellular Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway involving the target of this compound.

Experimental Protocols

This section provides a detailed protocol for indirect immunofluorescence staining of adherent cultured cells. For other sample types, such as suspension cells or tissue sections, modifications to the protocol will be necessary.[2]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. For optimal results, use high-quality reagents and follow the manufacturer's instructions for any kits used.

Reagent/MaterialRecommended Specifications
Primary Antibody This compound
Secondary Antibody Fluorophore-conjugated anti-species IgG (e.g., Goat anti-Rabbit Alexa Fluor 488)
Fixation Solution 4% Paraformaldehyde (PFA) in PBS, freshly prepared[4][5]
or Cold (-20°C) Methanol[6]
Permeabilization Buffer 0.1-0.5% Triton X-100 in PBS[6]
Blocking Buffer 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS[4][7]
Antibody Dilution Buffer 1% BSA in PBS with 0.1% Triton X-100
Wash Buffer Phosphate Buffered Saline (PBS)
Nuclear Counterstain DAPI (4',6-diamidino-2-phenylindole)
Mounting Medium Anti-fade mounting medium[8]
Cell Culture Supplies Glass coverslips (#1.5 thickness recommended), culture plates, sterile PBS[7]
Microscope Fluorescence or confocal microscope with appropriate filters

Staining Protocol for Adherent Cells

  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a culture plate.

    • Seed cells onto the coverslips at an appropriate density to achieve 70-80% confluency at the time of staining.[9]

    • Culture cells overnight or until they have adhered and reached the desired confluency.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS at room temperature.[6]

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature, or with cold methanol for 5-10 minutes at -20°C.[6][7]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[7]

  • Permeabilization (if required):

    • This step is necessary for intracellular targets when using PFA fixation.

    • Incubate the fixed cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[5][6]

    • Wash the cells three times with PBS for 5 minutes each.[7]

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody to its optimal concentration in Antibody Dilution Buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[6]

    • Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS, protected from light.

    • (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.[6]

    • Wash once with PBS.

    • Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.[7]

    • Seal the edges of the coverslip with nail polish if necessary.[7]

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate excitation and emission filters for the chosen fluorophore. For best results, image the slides immediately after preparation.[8]

Immunofluorescence Workflow Diagram

IF_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.2% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (this compound) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Imaging (Fluorescence Microscopy) Mounting->Imaging

Caption: Indirect immunofluorescence staining workflow.

Data Presentation

Quantitative data regarding antibody dilutions and incubation times should be systematically recorded and optimized for each new cell line or experimental condition. The following tables provide recommended starting conditions that may require further optimization.

Table 1: Recommended Antibody Dilutions

AntibodyHost SpeciesDilution Range
This compound (Primary) [Specify Host]1:100 - 1:1000
Anti-species IgG (Secondary) [Specify Host]1:500 - 1:2000

Table 2: Incubation Parameters

StepDurationTemperature
Fixation (PFA) 10-20 minRoom Temperature
Fixation (Methanol) 5-10 min-20°C
Permeabilization 10-15 minRoom Temperature
Blocking 30-60 minRoom Temperature
Primary Antibody 1-2 hours or OvernightRoom Temperature or 4°C
Secondary Antibody 1 hourRoom Temperature

Troubleshooting

High background, weak or no signal, and non-specific staining are common issues in immunofluorescence. The following table provides potential causes and solutions to these problems.[8][10][11][12][13]

ProblemPossible CauseSuggested Solution
Weak or No Signal Antibody concentration is too low.Optimize antibody concentration by performing a titration.[12]
Inefficient permeabilization.Try a different permeabilization agent or increase incubation time.[11]
Protein of interest has low expression.Use a signal amplification method or a brighter fluorophore.[8]
Photobleaching of fluorophore.Minimize exposure to light; use an anti-fade mounting medium.[8]
High Background Primary antibody concentration is too high.Decrease the primary antibody concentration.[12]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[8]
Inadequate washing.Increase the number or duration of wash steps.[8]
Secondary antibody is non-specific.Run a control without the primary antibody.[12]
Non-specific Staining Cross-reactivity of the secondary antibody.Use a pre-adsorbed secondary antibody.[12]
Fixation artifact.Try a different fixation method (e.g., methanol instead of PFA).[10]
Sample dried out during staining.Ensure the sample remains hydrated throughout the protocol.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound C562-1101 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with Compound C562-1101. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Compound this compound?

A1: Compound this compound is sparingly soluble in aqueous solutions. For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions. For cellular assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: I am observing precipitation of Compound this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is less soluble in the aqueous buffer than in the organic stock solvent. Here are several strategies to mitigate this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of Compound this compound in your assay.

  • Use a formulation aid: Co-solvents or surfactants can be used to increase the aqueous solubility. See the table below for formulation options.

  • pH adjustment: The solubility of this compound is pH-dependent. Assess the pH of your aqueous buffer and determine if adjusting it can improve solubility.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help in dissolving the compound. However, be cautious about the compound's stability at elevated temperatures.

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: Yes, other organic solvents can be used. However, their compatibility with your specific experimental system must be verified. Ethanol and N,N-dimethylformamide (DMF) are potential alternatives. Always prepare a small test batch to check for solubility and stability before preparing a large stock.

Troubleshooting Guide: Insolubility in Experiments

Initial Solubility Assessment

A systematic approach to determining the optimal solvent and concentration is crucial. The following table summarizes the approximate solubility of Compound this compound in common laboratory solvents.

SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Insoluble in physiological buffers.
Dimethyl Sulfoxide (DMSO)> 50Recommended for primary stock solutions.
Ethanol (100%)~10Can be used as a co-solvent.
N,N-Dimethylformamide (DMF)> 30Alternative to DMSO, check for compatibility with assays.
Polyethylene Glycol 400 (PEG400)~25Useful as a co-solvent in formulations.
Tween® 80 (10% in water)~5Surfactant can improve aqueous dispersibility.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh 5 mg of Compound this compound (assuming a molecular weight of 500 g/mol ) in a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspect: Visually inspect the solution to ensure there are no visible particles.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting Workflow for Poor Solubility

The following diagram outlines a systematic approach to troubleshooting insolubility issues with Compound this compound.

Troubleshooting_Workflow start Insolubility Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock stock_ok Stock OK? check_stock->stock_ok remake_stock Remake Stock Solution stock_ok->remake_stock No dilution_issue Precipitation on Dilution stock_ok->dilution_issue Yes remake_stock->check_stock lower_conc Lower Final Concentration dilution_issue->lower_conc use_cosolvent Use Co-solvent/Surfactant (e.g., PEG400, Tween® 80) lower_conc->use_cosolvent Fails success Solubility Achieved lower_conc->success Works adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph Fails use_cosolvent->success Works heat_sonicate Gentle Warming/ Sonication adjust_ph->heat_sonicate Fails adjust_ph->success Works heat_sonicate->success Works failure Consult Formulation Specialist heat_sonicate->failure Fails

A decision-making workflow for addressing insolubility issues with Compound this compound.

Signaling Pathway Considerations

Signaling_Pathway receptor Receptor kinase1 Target Kinase receptor->kinase1 substrate Substrate kinase1->substrate Phosphorylates response Cellular Response substrate->response c562 This compound (Inhibitor) c562->kinase1

Hypothetical signaling pathway illustrating the inhibitory action of Compound this compound.

Technical Support Center: Optimizing Compound Concentration for Experiments with K562 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of investigational compounds for experiments using the K562 cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new compound in K562 cells?

There is no single starting concentration that is universally applicable. The optimal concentration of a test compound is highly dependent on its physicochemical properties and mechanism of action. A common practice is to perform a dose-response study with a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar ranges). For initial screening, concentrations might range from 0.1 µM to 100 µM.

Q2: How can I determine the optimal concentration of my compound for a specific experimental endpoint?

The optimal concentration should be determined empirically for each specific assay and experimental goal. Key steps include:

  • Perform a cytotoxicity assay: To determine the concentration range that is not overtly toxic to the K562 cells.

  • Conduct a dose-response experiment: To identify the concentration that elicits the desired biological effect (e.g., inhibition of proliferation, induction of apoptosis, modulation of a signaling pathway).

  • Consider the therapeutic window: The concentration should be effective without causing significant off-target effects or cell death, unless cytotoxicity is the intended outcome.

Q3: What are the common pitfalls to avoid when determining compound concentration?

  • Using a single, high concentration: This can lead to non-specific effects and mask the true potency of the compound.

  • Not accounting for serum protein binding: Components in the culture medium, such as serum, can bind to the compound and reduce its effective concentration.

  • Ignoring the time-dependency of the effect: The optimal concentration may vary depending on the incubation time. Time-course experiments are recommended.

  • Inadequate controls: Always include vehicle controls (the solvent used to dissolve the compound) to ensure that the observed effects are due to the compound itself.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected.
No observable effect at any concentration Compound is inactive at the tested concentrations, compound degradation, or incorrect assay setup.Test a wider and higher range of concentrations. Verify the stability of the compound in the culture medium. Check the experimental protocol and ensure all reagents are working correctly. Include a positive control to validate the assay.
High levels of cell death even at low concentrations Compound is highly cytotoxic, or there was an error in compound dilution.Perform a more detailed cytotoxicity assay with a lower concentration range. Double-check all dilution calculations and stock solution concentrations.
Precipitation of the compound in the culture medium Poor solubility of the compound at the tested concentrations.Use a lower concentration range. Consider using a different solvent or a solubilizing agent (ensure the agent itself does not affect the cells).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on K562 cells.

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations of the compound to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Flow Cytometry-Based Cytotoxicity Assay

This method quantifies NK cell-mediated cytotoxicity using K562 as target cells.[1]

  • Target Cell Labeling: Label K562 cells with a fluorescent dye like CFSE.[1]

  • Co-incubation: Co-culture the labeled K562 target cells with effector cells (e.g., NK cells) at various effector-to-target ratios.

  • Incubation: Incubate the co-culture for a defined period (e.g., 4 hours) to allow for cell killing.[1]

  • Viability Staining: Add a viability dye (e.g., a nucleic acid stain that only enters dead cells) to the cell suspension.[1]

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer to determine the percentage of dead (viability stain-positive) target cells (CFSE-positive).[1]

Data Presentation

Table 1: Dose-Response of Compound X on K562 Cell Viability (MTT Assay)
Compound X Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.995 ± 5.592 ± 5.8
192 ± 6.185 ± 5.178 ± 6.3
1065 ± 5.851 ± 4.942 ± 5.2
5032 ± 4.521 ± 3.915 ± 3.1
10015 ± 3.28 ± 2.55 ± 1.9
Table 2: IC50 Values of Compound X on K562 Cells
Incubation TimeIC50 (µM)
24h15.8
48h9.2
72h6.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed K562 Cells prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure_signal Measure Signal add_reagent->measure_signal calculate_viability Calculate % Viability measure_signal->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the optimal concentration of a test compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k compound_x Compound X compound_x->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription_factor Transcription Factor mtor->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation

Caption: Hypothetical signaling pathway inhibited by Compound X in K562 cells.

References

C562-1101 off-target effects and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C562-1101

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of the hypothetical small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for a molecule like this compound?

Q2: How can I initially assess the selectivity of this compound?

A: The initial assessment of this compound's selectivity can be achieved through comprehensive kinase profiling. This involves screening the compound against a large panel of kinases, ideally representing the entire human kinome.[3] The inhibitory potency (e.g., IC50 or Ki values) against the intended target should be compared to its activity against other kinases to calculate a selectivity index.[3] High-throughput screening formats, such as radiometric, fluorescence-based, or ELISA assays, are commonly used for this purpose.[3]

Q3: What experimental methods can confirm off-target engagement of this compound within a cellular context?

A: Several cellular assays can confirm if this compound engages with off-target proteins inside a cell. These include:

  • Western Blotting: This technique can be used to measure the phosphorylation status of known downstream substrates of potential off-target kinases. A change in phosphorylation upon treatment with this compound suggests cellular activity against that kinase.[4]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein when the inhibitor is bound. An increase in the melting temperature of a potential off-target protein in the presence of this compound indicates direct binding.[4]

  • NanoBRET™ Target Engagement Assays: This live-cell assay quantifies inhibitor binding to a specific kinase that has been tagged with a luciferase reporter.[4]

Q4: What are some strategies to mitigate the off-target effects of this compound?

A: Mitigating off-target effects often involves a combination of computational and experimental approaches:

  • Rational Drug Design: Utilize computational modeling and structural biology to guide modifications of the this compound chemical structure. The goal is to enhance its binding affinity for the intended target while reducing interactions with known off-targets.[5]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of this compound to identify modifications that improve selectivity.

  • Dose Optimization: Use the lowest effective concentration of this compound in experiments to minimize the engagement of lower-affinity off-targets.

  • Use of Structurally Unrelated Inhibitors: Confirm that the observed biological effect is due to the inhibition of the intended target by using a structurally different inhibitor that targets the same protein. If the phenotype is not replicated, the effects of this compound may be due to off-target activity.[1]

Troubleshooting Guides

Issue 1: An unexpected or inconsistent cellular phenotype is observed with this compound treatment.

Possible Cause Troubleshooting Steps
Off-target effects 1. Perform a dose-response analysis: Compare the concentration of this compound required to produce the observed phenotype with the concentration needed for on-target engagement. A significant difference in potency may indicate an off-target effect.[1] 2. Use an orthogonal inhibitor: Treat cells with a structurally unrelated inhibitor of the intended target. If the phenotype is not reproduced, it is likely an off-target effect of this compound.[1] 3. Conduct a rescue experiment: Overexpress the intended target in the cells. If the phenotype is not reversed, this suggests the involvement of other targets.[1]
Experimental artifact 1. Review and optimize the experimental protocol: Ensure all controls are appropriate and are behaving as expected. 2. Confirm reagent quality: Verify the identity and purity of the this compound compound.

Issue 2: this compound demonstrates toxicity in cell-based assays at concentrations required for target inhibition.

Possible Cause Troubleshooting Steps
Off-target toxicity 1. Screen against a toxicity panel: Test this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.[1] 2. Perform a counter-screen: Use a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1]
On-target toxicity 1. Modulate target expression: Use techniques like siRNA or CRISPRi to reduce the expression of the intended target and observe if this mitigates the toxicity.

Quantitative Data Summary

The following table summarizes hypothetical kinase profiling data for this compound, illustrating how to present quantitative data to assess selectivity.

Kinase Target IC50 (nM) Selectivity Index (Off-target IC50 / On-target IC50) Notes
Primary Target Kinase A 101Intended Target
Off-Target Kinase B1001010-fold selective over Kinase B
Off-Target Kinase C5005050-fold selective over Kinase C
Off-Target Kinase D>10,000>1000Highly selective over Kinase D

Experimental Protocols

Protocol 1: Kinase Profiling via Radiometric Assay

This protocol provides a general method for determining the IC50 values of this compound against a panel of kinases.

  • Plate Preparation: In a 96-well plate, add the specific kinase, its corresponding substrate, and a range of this compound concentrations.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate to remove any unincorporated [γ-³³P]ATP.

  • Measurement: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the target engagement of this compound in intact cells.

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.

  • Harvesting and Aliquoting: Harvest the cells, wash them, and resuspend them in a suitable buffer. Distribute the cell suspension into PCR tubes.

  • Heating: Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the potential off-target protein.

  • Quantification: Quantify the band intensities to generate a melting curve for the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.[4]

Visualizations

cluster_workflow Workflow for Identifying and Mitigating Off-Target Effects A Initial Screening (Kinase Panel) B Confirmed Off-Target Hits A->B Potent Inhibition F No Significant Off-Targets A->F Weak/No Inhibition C Cellular Target Engagement (CETSA, Western Blot) B->C Validate in Cells D Medicinal Chemistry (SAR) C->D Confirmed Cellular Activity E Lead Optimization D->E Improve Selectivity

Caption: Workflow for identifying and mitigating off-target effects.

cluster_pathway Hypothetical Signaling Pathways C562_1101 This compound Target On-Target Kinase A C562_1101->Target Inhibits OffTarget Off-Target Kinase B C562_1101->OffTarget Inhibits (weaker) Downstream_On Downstream Effector 1 Target->Downstream_On Activates Downstream_Off Downstream Effector 2 OffTarget->Downstream_Off Activates Phenotype_On Desired Cellular Phenotype Downstream_On->Phenotype_On Phenotype_Off Undesired Cellular Phenotype Downstream_Off->Phenotype_Off

Caption: On-target vs. potential off-target signaling pathways.

cluster_troubleshooting Troubleshooting Logic for Unexpected Phenotype Start {Unexpected Phenotype Observed} DoseResponse Perform Dose-Response Curve Start->DoseResponse Potency {Compare On-Target vs. Phenotype Potency} DoseResponse->Potency OffTarget {Likely Off-Target Effect} Potency->OffTarget Discrepant OnTarget {Likely On-Target Effect} Potency->OnTarget Similar

Caption: Troubleshooting logic for an unexpected cellular phenotype.

References

Technical Support Center: Improving Small Molecule Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "C562-1101" is not publicly available. This guide provides a general framework for addressing stability issues encountered with small molecule compounds in solution, intended for researchers, scientists, and drug development professionals. The principles and protocols described herein can be adapted for a specific compound of interest.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues related to compound stability in solution during in vitro experiments.

Q1: My compound precipitates when I add it to the cell culture media. What is causing this and how can I fix it?

A1: Compound precipitation in aqueous media is a frequent challenge, often arising from low aqueous solubility.[1] Many small molecules are initially dissolved in organic solvents like dimethyl sulfoxide (DMSO) at high concentrations. When this stock solution is diluted into an aqueous buffer or cell culture medium, the compound's concentration may exceed its solubility limit, leading to precipitation.[1]

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid large, single-step dilutions directly into the aqueous buffer. Instead, perform serial dilutions. It can also be beneficial to add the compound stock directly to media containing serum, as serum proteins can aid in stabilization.[1]

  • Lower Stock Concentration: Consider preparing a lower concentration of your stock solution in the organic solvent.[2]

  • Pre-warm the Media: Ensure your media is at the experimental temperature (e.g., 37°C) before adding the compound, as temperature can influence solubility.[2][3]

  • Stir While Adding: Slowly add the compound stock solution to the media while gently stirring or vortexing to ensure rapid and thorough mixing.[2][4]

  • Use of Solubilizing Agents: For hydrophobic compounds, consider using co-solvents (e.g., DMSO, DMA), detergents/surfactants (e.g., Tween-80, Pluronic-F68), or cyclodextrins to enhance solubility.[5] It is crucial to keep the final concentration of any co-solvent low to avoid toxicity.[5]

Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting experiments.

  • Kinetic Solubility: This refers to the concentration of a compound that remains in solution when a concentrated stock (usually in an organic solvent) is rapidly added to an aqueous buffer. It often represents a supersaturated, non-equilibrium state that can change over time.[2][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent under specific conditions.[2][7]

A compound might initially appear soluble (kinetic solubility) but then precipitate over time as it reaches its thermodynamic solubility limit.[2]

Q3: How can I minimize non-specific binding of my compound?

A3: Non-specific binding is the adsorption of a compound to surfaces like plastic tubes, pipette tips, and proteins in the assay medium (e.g., serum albumin).[5] This is a common problem with hydrophobic compounds.[5]

To minimize non-specific binding:

  • Use of Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer can help prevent surface binding.[5]

  • Low-Binding Plastics: Utilize low-binding microcentrifuge tubes and pipette tips.

  • BSA Coating: Pre-coating plasticware with a solution of bovine serum albumin (BSA) can block non-specific binding sites.

Q4: My compound appears to be degrading in solution. How can I assess and prevent this?

A4: Compound instability can refer to its degradation or conversion to other chemical forms.[8] The presence of certain chemical groups, such as esters, lactones, or aldehydes, can make a compound more susceptible to degradation in biological matrices.[8]

Assessment and Prevention:

  • Stability Studies: Conduct preliminary stability assessments during method development. This can involve incubating the compound in the relevant biological matrix (e.g., plasma, microsomes) at a specific temperature (e.g., 37°C) and analyzing its concentration at different time points using methods like HPLC or LC-MS/MS.[1][8]

  • Control Enzymatic Activity: For compounds susceptible to esterases, inhibitors can be added to the matrix.[8]

  • Use of Antioxidants: For compounds prone to oxidation, the addition of an antioxidant may be beneficial.[8]

  • pH and Temperature Control: Store and handle the compound at appropriate pH and temperature to minimize degradation. For slowly degrading molecules, using ice baths or refrigerated autosamplers during analysis can help maintain integrity.[8]

Troubleshooting Guides

Follow these guides to systematically diagnose and resolve compound stability issues.

Guide 1: Troubleshooting Compound Precipitation

This guide provides a step-by-step approach to addressing compound precipitation in your experimental media.

Step 1: Initial Assessment

  • Visual Inspection: Carefully observe the solution for any signs of precipitation (e.g., cloudiness, visible particles).

  • Control Sample: Prepare a control sample of the media without your compound and incubate it under the same conditions. If no precipitate forms in the control, the precipitate is likely your compound.[2]

  • Solubility Information: Review any available literature or supplier data regarding the compound's solubility in different solvents and at various pH levels.[2]

Step 2: Quick Fixes

  • Gentle Agitation: Sometimes, a compound that has fallen out of solution can be redissolved with gentle mixing or swirling.[2]

  • Warm the Solution: Gently warm the solution to 37°C. A slight increase in temperature can improve the solubility of some compounds.[2] However, be cautious as this could degrade heat-sensitive compounds.[2]

Step 3: Systematic Optimization If quick fixes are unsuccessful, a more systematic approach is needed. The following diagram illustrates a general workflow for troubleshooting precipitation.

G cluster_start Start cluster_protocol Protocol Optimization cluster_formulation Formulation Adjustment cluster_assessment Re-assessment cluster_end Outcome start Precipitation Observed stock_conc Lower Stock Concentration start->stock_conc Try First serial_dilution Use Serial Dilutions stock_conc->serial_dilution mixing Optimize Mixing (Vortexing, Stirring) serial_dilution->mixing temp Pre-warm Media to 37°C mixing->temp reassess Visually Inspect for Precipitation temp->reassess cosolvent Add Co-solvent (e.g., PEG, Glycerol) surfactant Add Surfactant (e.g., Tween-80) cosolvent->surfactant cyclodextrin Use Cyclodextrin surfactant->cyclodextrin ph_adjust Adjust pH cyclodextrin->ph_adjust fail Precipitation Persists (Consider further formulation development or compound modification) ph_adjust->fail reassess->cosolvent Yes success Solution Stable reassess->success No G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification cluster_result Result add_solid Add excess solid compound to solvent agitate Agitate at constant temperature (24-72h) add_solid->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant centrifuge->filtrate analyze Analyze filtrate concentration (e.g., HPLC) filtrate->analyze report Report equilibrium solubility (mg/mL or M) analyze->report G cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors cluster_formulation Formulation Components center_node Compound Solubility polarity Polarity ('Like dissolves like') center_node->polarity logp Hydrophobicity (LogP) center_node->logp mw Molecular Weight center_node->mw crystal Crystal Lattice Energy center_node->crystal temp Temperature center_node->temp ph pH (for ionizable compounds) center_node->ph solvent Solvent Choice (e.g., DMSO, water) center_node->solvent cosolvents Co-solvents (e.g., PEG) center_node->cosolvents surfactants Surfactants (e.g., Tween-80) center_node->surfactants serum Serum Proteins center_node->serum

References

C562-1101 Assay Platform: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C562-1101 assay platform. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound assays?

A1: High variability between replicate wells is a frequent issue that can obscure results. The primary causes often stem from inconsistent cell seeding, pipetting errors, and the "edge effect".[1] To mitigate these, ensure your cell suspension is thoroughly mixed before and during plating, use calibrated pipettes with pre-wetted tips, and consider avoiding the outer wells of the microplate, which are more susceptible to evaporation and temperature gradients.[1][2] Filling the outer wells with a sterile buffer or water can help create a humidity barrier.[1]

Q2: My this compound assay is showing a weak or no signal. What are the possible causes and solutions?

A2: A weak or absent signal can be due to several factors. These include degraded reagents, incorrect antibody dilutions, or insufficient incubation times.[2] Always check the expiration dates of your reagents and ensure they have been stored correctly.[1][2] It may be necessary to titrate your antibodies to determine the optimal concentration for your specific experimental conditions.[1] Increasing the incubation time for antibodies can also help to maximize binding and amplify the signal.[2] Additionally, if your samples are overly diluted, the analyte concentration may fall below the detection limit of the assay.[3]

Q3: I am observing high background in my this compound assay. How can I troubleshoot this?

A3: High background can significantly reduce assay sensitivity and is often caused by inadequate plate blocking, insufficient washing, or non-specific antibody binding.[3][4] Ensure that the blocking step is performed with an appropriate blocking buffer and for a sufficient duration.[5] Increasing the number of wash steps or the salt concentration in the wash buffer can help reduce non-specific interactions.[2] Titrating the primary and secondary antibody concentrations to the lowest effective level can also minimize non-specific binding.[1] In fluorescence-based assays, autofluorescence from cells or compounds can be a source of high background.[1][6]

Q4: How can I avoid the "edge effect" in my 96-well plate assays?

A4: The "edge effect" refers to the phenomenon where the wells on the perimeter of a microplate exhibit different behavior compared to the interior wells, often due to increased evaporation and temperature fluctuations.[1][7] To minimize this, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile water, media, or PBS to act as a humidity barrier.[1] Ensuring that plates are properly humidified in the incubator and allowing them to equilibrate to room temperature before incubation can also help.[1] Additionally, avoid stacking plates during incubation to ensure even temperature distribution.[2][7]

Troubleshooting Guides

Issue 1: Poor Standard Curve

Symptoms:

  • Inconsistent optical density (OD) values at different concentrations.

  • Poorly fitting curve with a low R² value (ideally, R² should be >0.99).[3]

Possible Cause Solution
Incorrect standard preparationDouble-check the standard stock concentration, dilution calculations, and your pipetting technique.[3]
Degraded standardVerify that the standard has been reconstituted correctly and stored under the recommended conditions.[3]
Inappropriate curve fitting modelUse the appropriate regression model for your data (e.g., linear, 4-parameter logistic).
Issue 2: High Coefficient of Variation (CV) Between Replicates

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

Possible Cause Solution
Pipetting InaccuracyCalibrate pipettes regularly and use appropriate pipetting techniques, such as pre-wetting tips.[1]
Inconsistent Reagent MixingEnsure all reagents, including diluted samples and antibodies, are thoroughly mixed before being added to the plate.[3]
Uneven Cell DistributionMix the cell suspension thoroughly before and during plating to prevent settling.[1]
Inadequate WashingEnsure all wells are washed thoroughly and consistently.[2]

Experimental Protocols

General Protocol for a Sandwich ELISA-based this compound Assay

This protocol outlines the key steps for a typical sandwich ELISA.

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in a suitable coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.[8]

    • Seal the plate and incubate overnight at 4°C.[8]

  • Blocking:

    • Wash the plate three times with wash buffer.[8]

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[8]

  • Sample and Standard Incubation:

    • Wash the plate as described above.

    • Prepare serial dilutions of your standard.

    • Add 100 µL of your samples and standards to the appropriate wells and incubate for 2 hours at room temperature.[9]

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.[9]

  • Enzyme-Conjugated Secondary Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.[8]

  • Signal Development and Reading:

    • Wash the plate thoroughly.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops.[10]

    • Add 50 µL of stop solution to each well to terminate the reaction.[11]

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8]

General Protocol for a Cell-Based this compound Assay

This protocol provides a general workflow for a cell-based assay.

  • Cell Seeding:

    • Seed 10,000 to 30,000 cells per well in a 96-well plate in a volume of 100 µL.[12]

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of your test compound.

    • Remove the old media and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • Cell Fixation and Permeabilization:

    • Discard the culture medium and wash the cells with 1X Wash Buffer.

    • Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.[12]

    • Wash the cells again.

  • Blocking and Antibody Incubation:

    • Add 200 µL of Blocking Buffer and incubate for 1 hour at 37°C.[12]

    • Wash the cells and add 50 µL of the primary antibody, incubating for 2 hours at room temperature.[12]

    • Wash and add 50 µL of the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.[12]

  • Signal Detection:

    • Wash the cells and add 100 µL of TMB Substrate, incubating for 30 minutes in the dark.[12]

    • Add 50 µL of Stop Solution and read the absorbance at 450 nm immediately.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis plate_prep Plate Preparation add_sample Add Sample/Standard plate_prep->add_sample reagent_prep Reagent Preparation reagent_prep->add_sample add_detection Add Detection Antibody add_sample->add_detection add_substrate Add Substrate add_detection->add_substrate read_plate Read Plate add_substrate->read_plate data_analysis Data Analysis read_plate->data_analysis

Caption: A generalized experimental workflow for this compound based assays.

troubleshooting_logic start Assay Problem Identified high_background High Background? start->high_background low_signal Low Signal? high_background->low_signal No check_blocking Check Blocking & Washing high_background->check_blocking Yes high_variability High Variability? low_signal->high_variability No check_reagents Check Reagent Activity & Incubation low_signal->check_reagents Yes check_pipetting Check Pipetting & Cell Seeding high_variability->check_pipetting Yes resolve Problem Resolved check_blocking->resolve check_reagents->resolve check_pipetting->resolve

Caption: A logical troubleshooting workflow for common this compound assay issues.

References

C562-1101 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for experiments involving the hypothetical compound C562-1101. The information is tailored for researchers, scientists, and drug development professionals to address potential sources of experimental variability and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound experiments?

A1: Experimental variability in cell-based assays with this compound can stem from several factors. These can be broadly categorized into biological and technical variability.[1][2] Biological variability arises from inherent differences between distinct biological samples, such as different cell passages or donor materials.[3][4] Technical variability is introduced by the experimental procedure itself.[1][2] Common sources include inconsistencies in cell culture conditions, procedural errors, and reagent handling.[5][6][7]

Q2: Why are positive and negative controls essential when testing this compound?

A2: Positive and negative controls are fundamental to validating the results of your experiments with this compound.[8][9][10][11] A positive control, which is a treatment known to produce the expected effect, confirms that your assay is working correctly.[8][10][11] A negative control, which should not produce any effect, helps to rule out false positives and establish a baseline for comparison.[8][9][10] Without these controls, it is difficult to confidently attribute any observed effects to this compound.[10]

Q3: How can I minimize variability in my cell culture when preparing for a this compound assay?

A3: To reduce variability, it is crucial to standardize your cell culture protocols.[12][13] This includes using a consistent cell seeding density, maintaining a regular feeding schedule, and monitoring environmental conditions like temperature and CO2 levels.[5][12][13] It is also recommended to use cells within a narrow passage number range to prevent phenotypic drift.[6] For high-throughput screening, using cryopreserved cell stocks can further enhance consistency.[6]

Q4: What is the difference between biological and technical replicates, and how many of each should I use for my this compound experiments?

A4: Biological replicates are parallel measurements of biologically distinct samples, which account for random biological variation.[14] Technical replicates are repeated measurements of the same sample and demonstrate the variability of the experimental protocol.[2][14] The number of replicates depends on the specific assay and the expected effect size. However, it is generally recommended to perform at least two or three biological replicates, with each having multiple technical replicates to ensure the reliability of your findings.[15]

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Symptom: You observe significant differences in the readouts between technical or biological replicates in your this compound assay.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell counting and dispensing.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity and minimize evaporation.[5]
Pipetting Errors Use a consistent pipetting technique, especially for serial dilutions and reagent additions. Automated liquid handlers can reduce this variability.[4]
Variable Incubation Times Standardize the timing of all experimental steps, from reagent addition to plate reading, across all replicates.
Issue 2: Inconsistent this compound Activity

Symptom: The potency or efficacy of this compound varies between experiments.

Possible Causes & Solutions:

CauseRecommended Solution
Compound Instability Follow the recommended storage conditions for this compound in both powder and solution form.[16] Prepare fresh dilutions for each experiment from a stock solution.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability.[16]
Cell Health and Passage Number Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for all experiments to avoid phenotypic drift.[6]
Reagent Variability Use the same lot of critical reagents (e.g., media, serum, assay kits) for a set of experiments to minimize batch-to-batch variation.

Experimental Protocols

Protocol 1: General Cell Viability Assay with this compound
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value for this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding C Cell Treatment A->C B Compound Dilution B->C D Incubation C->D E Viability Assay D->E F Data Acquisition E->F G Data Analysis F->G

Caption: A generalized workflow for a cell-based assay with this compound.

Signaling_Pathway cluster_input Input cluster_pathway Hypothetical Pathway cluster_output Output C562_1101 This compound Receptor Target Receptor C562_1101->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Apoptosis) TF->Response

Caption: A hypothetical signaling pathway affected by this compound.

Troubleshooting_Logic Start Inconsistent Results? CheckControls Check Controls Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK ReviewProtocol Review Protocol ControlsOK->ReviewProtocol Yes ValidateAssay Validate Assay ControlsOK->ValidateAssay No ProtocolOK Protocol Standardized? ReviewProtocol->ProtocolOK CheckReagents Check Reagents ProtocolOK->CheckReagents Yes TroubleshootProtocol Troubleshoot Protocol ProtocolOK->TroubleshootProtocol No ReagentsOK Reagents Valid? CheckReagents->ReagentsOK InstrumentIssue Investigate Instrument ReagentsOK->InstrumentIssue Yes ReplaceReagents Replace Reagents ReagentsOK->ReplaceReagents No

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

how to reduce C562-1101 cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the novel kinase inhibitor, C562-1101. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate in vitro cytotoxicity issues that may arise during their experiments.

Disclaimer: this compound is a hypothetical compound. The information and protocols provided are based on established principles for working with potent small-molecule kinase inhibitors and are intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures even at low concentrations of this compound. What is the first step to troubleshoot this?

A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment. This will establish the cytotoxic profile of this compound in your specific cell line and help identify a therapeutic window. We recommend starting with a broad range of concentrations (e.g., from 0.1 nM to 100 µM) and multiple time points (e.g., 24, 48, and 72 hours) to accurately determine the IC50 value.[1][2]

Q2: How can we differentiate between on-target (desired) and off-target (unwanted) cytotoxicity?

A2: Differentiating on-target from off-target effects is crucial.[3][4] A recommended strategy involves a "rescue" experiment or using cell lines with varying target expression:

  • Target Overexpression/Knockout: Compare the cytotoxicity of this compound in cells that overexpress the target kinase versus cells where the target has been knocked out (e.g., using CRISPR). If the cytotoxicity is on-target, the knockout cells should be significantly more resistant.[4]

  • Downstream Pathway Analysis: At the lowest concentration that still elicits a cytotoxic response, analyze the phosphorylation status of the direct downstream substrate of the target kinase. If the downstream target is inhibited as expected, it suggests an on-target effect.[5][6] If significant cytotoxicity occurs without corresponding inhibition of the intended pathway, off-target effects are likely.[4]

Q3: Could the serum concentration in our culture medium be affecting the cytotoxicity of this compound?

A3: Yes, serum components can significantly impact the apparent potency and cytotoxicity of a compound.[7][8] Serum proteins, such as albumin, can bind to small molecules, reducing their bioavailable concentration and thus decreasing their cytotoxic effect.[9] Conversely, using serum-free or low-serum media may increase the apparent cytotoxicity.[7][10] It is advisable to perform a serum titration experiment to understand this effect in your system.[9]

Q4: What are the best practices for dissolving and storing this compound to ensure consistent results?

A4: Proper handling of the compound is critical for reproducibility.

  • Solvent: Use a high-quality, anhydrous solvent like DMSO. Always test the toxicity of the vehicle (solvent without the compound) at the highest concentration used in your experiment to ensure it's not contributing to cell death.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO), aliquot it into single-use vials, and store it at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[11]

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions in aqueous media for extended periods.[11]

Troubleshooting Guide: High Cytotoxicity

Problem Potential Cause Suggested Solution
Excessive cell death at all tested concentrations. 1. Cell Line Hypersensitivity: The selected cell line may be particularly sensitive to the inhibition of the target pathway. 2. Off-Target Effects: The compound may be hitting other essential kinases or cellular targets.[4] 3. Incorrect Compound Concentration: Errors in stock solution calculation or dilution.1. Perform a more granular dose-response curve starting at a much lower concentration range (e.g., picomolar to nanomolar). 2. Use a rescue experiment (see FAQ 2) or test on a panel of cell lines with known sensitivities.[12] 3. Verify the concentration of the stock solution.
Inconsistent cytotoxicity results between experiments. 1. Variability in Cell Health/Density: Differences in cell passage number, confluency, or seeding density. 2. Compound Instability: Degradation of this compound in stock or working solutions.[11] 3. Assay Variability: Inconsistent incubation times or reagent addition.1. Standardize cell culture conditions. Use cells within a consistent, low passage number range and ensure uniform seeding density. 2. Prepare fresh working solutions for each experiment and use single-use aliquots of the stock solution.[11] 3. Follow a standardized protocol for the cytotoxicity assay with precise timing.
High background signal in the cytotoxicity assay. 1. Media Components: Phenol red or serum in the media can interfere with certain colorimetric or fluorometric assays.[13] 2. Contamination: Microbial contamination of cell cultures or reagents. 3. Solvent Toxicity: The vehicle (e.g., DMSO) is causing cell death at the concentrations used.1. For assays like MTT, consider using serum-free and phenol red-free media during the final incubation step. 2. Regularly test for mycoplasma and ensure sterile technique. 3. Run a vehicle control with the same concentrations of solvent used for the compound treatment.

Quantitative Data Summary

The following table provides a hypothetical example of how experimental conditions can influence the IC50 value of this compound in a cancer cell line (e.g., MCF-7).

Cell LineIncubation Time (hours)Serum Concentration (%)IC50 (nM)
MCF-72410%150
MCF-74810%75
MCF-77210%30
MCF-7482%25
MCF-7480.5% (serum-free)10

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to measure cellular metabolic activity as an indicator of cell viability.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium (with and without serum/phenol red)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Read the absorbance at 590 nm using a plate reader.[13]

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (as 100% viability) and plot cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[16][17]

Materials:

  • White-walled 96-well plates suitable for luminescence

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent (Promega, Cat# G8090 or similar)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1 (Steps 1-3). The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[18]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[17][18]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.[17]

  • Data Analysis: Subtract the background luminescence (media-only wells). An increase in luminescence compared to the vehicle control indicates an induction of apoptosis.

Visualizations

Signaling Pathway Diagram

C562_1101_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK TargetKinase Target Kinase (e.g., MEK1/2) RTK->TargetKinase DownstreamKinase Downstream Kinase (e.g., ERK1/2) TargetKinase->DownstreamKinase Apoptosis Apoptosis TargetKinase->Apoptosis On-Target Effect (Inhibition leads to Apoptosis) TranscriptionFactor Transcription Factor (e.g., c-Myc) DownstreamKinase->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation C562_1101 This compound C562_1101->TargetKinase Cytotoxicity_Workflow Start Start: High Cytotoxicity Observed DoseResponse 1. Run Dose-Response & Time-Course Assay (e.g., MTT) Start->DoseResponse CheckVehicle 2. Test Vehicle (DMSO) Toxicity DoseResponse->CheckVehicle VehicleToxic Vehicle is Toxic CheckVehicle->VehicleToxic Yes IC50 3. Determine IC50 CheckVehicle->IC50 No OptimizeSolvent Change/Reduce Solvent Conc. VehicleToxic->OptimizeSolvent OptimizeSolvent->DoseResponse MechInvestigation 4. Investigate Mechanism (On- vs. Off-Target) IC50->MechInvestigation RescueExp Rescue Experiment (Target Knockout) MechInvestigation->RescueExp PathwayAnalysis Downstream Pathway Analysis (Western Blot) MechInvestigation->PathwayAnalysis ApoptosisAssay 5. Confirm Apoptosis (Caspase-Glo 3/7) MechInvestigation->ApoptosisAssay Conclusion Conclusion: Optimized Conditions & Mechanism Understood ApoptosisAssay->Conclusion

References

Technical Support Center: C562-1101 Kinase Assay Platform

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C562-1101 Kinase Assay, a luminescence-based platform for the sensitive detection of kinase activity. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve reliable, reproducible results.

Troubleshooting Guide

This guide addresses common issues that can lead to a suboptimal signal-to-noise ratio in the this compound assay.

Issue 1: Abnormally High Background Signal

A high background can obscure the true signal from kinase activity, resulting in a low signal-to-noise ratio.[1][2] This problem often arises from issues with reagents or reaction conditions.[1]

Question: Why is my background signal so high in my "no enzyme" control wells?

Possible Cause Recommended Solution Rationale
Contaminated Reagents Use fresh, high-purity reagents. Prepare new ATP and buffer solutions for each experiment. Ensure the kinase stock is of high purity.[1]Contaminants in ATP solutions, buffers, or kinase preparations can include ATPases or luminescent impurities that generate a background signal.[1][2]
Suboptimal Reagent Concentrations Titrate key reagents (e.g., ATP, substrate, this compound detection reagent) to find the optimal concentration that maximizes the signal window without increasing background.[1]Excessively high concentrations of assay components can lead to non-specific signal generation.[1]
Prolonged Incubation Times Perform a time-course experiment to determine the linear range for both the kinase reaction and the signal detection step. Optimize incubation times accordingly.[1]Extended incubation can allow for non-enzymatic signal generation, contributing to higher background.[1]
Assay Plate Issues Use white, opaque microplates recommended for luminescence assays. Avoid clear or black plates, which are not optimal for this assay type.Certain microplates can contribute to background through autoluminescence or light scattering. White plates maximize the luminescent signal.[3]
High ATP Concentration If applicable, consider using an assay format that measures ADP production instead of ATP depletion, as high initial ATP concentrations can interfere with the signal-to-noise ratio.[4]In ATP depletion assays, the signal is a small change in a large amount of ATP, which can be challenging to detect accurately.
Issue 2: Weak or No Signal

A weak signal can make it difficult to distinguish true kinase activity from the background noise.

Question: My signal is very low, even in my positive control wells. What could be the cause?

Possible Cause Recommended Solution Rationale
Suboptimal Assay Conditions Titrate the concentrations of the kinase and substrate to ensure they are not limiting the reaction.[5]Insufficient enzyme or substrate will lead to a lower reaction rate and consequently, a weaker signal.
Incorrect Buffer Composition Verify that the buffer pH and salt concentrations are optimal for your specific kinase's activity.Kinase activity is highly dependent on the buffer environment; suboptimal conditions can suppress enzymatic function.
Degraded Detection Reagents Prepare the this compound detection reagent fresh just before use. Confirm its performance with a positive control.The detection reagents can lose activity if not stored or prepared correctly, leading to a diminished signal.
Compound Interference If screening compounds, test for their potential to quench the luminescent signal in a counter-assay without the kinase.Certain compounds can directly interfere with the detection chemistry, causing a false negative or weak signal.[2]
Issue 3: Inconsistent and Irreproducible Results

Poor reproducibility can arise from several factors, from pipetting errors to unstable reagents.[1]

Question: I'm seeing significant variability between replicate wells. How can I improve my assay's reproducibility?

Possible Cause Recommended Solution Rationale
Temperature Fluctuations Ensure all reagents and assay plates are at a stable, uniform temperature before initiating the reaction. Use a temperature-controlled incubator.[1]Kinase activity is sensitive to temperature. Gradients across the plate can lead to inconsistent reaction rates.[1]
Reagent Instability Prepare reagents fresh and keep them on ice until use.[1] For longer experiments, consider the stability of all components at the assay temperature.[1]Degradation of critical reagents like the kinase or ATP during the experiment can introduce variability.[1]
Insufficient Mixing Ensure thorough mixing of components after each addition, especially after adding the kinase or detection reagent.Inadequate mixing can result in heterogeneous reaction rates within the wells, leading to inconsistent results.[1]
Pipetting Inaccuracy Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.Small variations in the volumes of critical reagents can lead to significant differences in the final signal.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the this compound assay?

The this compound assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[6] The luminescent signal is inversely proportional to the kinase activity; high kinase activity results in low ATP levels and a dim signal, while low kinase activity leaves more ATP, producing a bright signal.[6]

Q2: How should I set up my experimental controls?

For a robust experiment, you should include the following controls:

  • No Enzyme Control (Maximum Signal): Contains all reaction components except the kinase. This control represents the baseline ATP level and is used to define the top of the assay window.

  • No Substrate Control: Contains all components except the kinase substrate. This helps to identify any background phosphorylation or ATPase activity.

  • Positive Control (Minimum Signal): A reaction with a known active kinase to ensure the assay is performing as expected.

Q3: Can I use this assay to screen for kinase inhibitors?

Yes, the this compound assay is well-suited for high-throughput screening of kinase inhibitors.[7] An effective inhibitor will reduce kinase activity, leading to a higher remaining ATP concentration and a stronger luminescent signal.[7]

Q4: What is a Z'-factor, and why is it important?

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It takes into account the dynamic range of the signal and the data variation. An assay with a Z'-factor value greater than 0.5 is considered excellent and robust for screening.[6]

Experimental Protocols

Protocol: Kinase and ATP Titration for Assay Optimization

This protocol describes how to determine the optimal concentrations of kinase and ATP for your experiment.

1. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer solution appropriate for your kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Kinase Stock: Prepare a concentrated stock of your kinase in kinase buffer.

  • ATP Stock: Prepare a concentrated stock of ATP in purified water.

  • Substrate Stock: Prepare a stock of the kinase substrate at a concentration that will not be limiting.

2. Assay Procedure:

  • Prepare serial dilutions of the kinase in kinase buffer.

  • Prepare serial dilutions of ATP in purified water.

  • In a white, 96-well or 384-well plate, add the kinase dilutions to different rows and the ATP dilutions to different columns.

  • Add the substrate to all wells at a fixed concentration.

  • Initiate the reaction by adding the ATP dilutions to the corresponding columns.

  • Include "no enzyme" control wells for each ATP concentration.

  • Incubate the plate at the desired temperature for a predetermined time (e.g., 60 minutes).

  • Add the this compound detection reagent to all wells according to the kit instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Calculate the signal-to-background (S/B) ratio for each kinase and ATP concentration pair.

  • The optimal concentrations will yield a high S/B ratio while using a minimal amount of enzyme.

Visualizations

C562_1101_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection prep_reagents Prepare Kinase, Substrate, and ATP add_components Dispense Kinase & Substrate to Plate prep_reagents->add_components start_reaction Add ATP to Initiate Reaction add_components->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation add_detection Add this compound Detection Reagent incubation->add_detection stabilize Incubate to Stabilize Signal add_detection->stabilize read_plate Read Luminescence stabilize->read_plate data_analysis 4. Data Analysis (Inverse Correlation) read_plate->data_analysis Data Output

Caption: General experimental workflow for the this compound kinase assay.

Troubleshooting_Logic start Low Signal-to-Noise Ratio check_background Is Background High? start->check_background check_signal Is Signal Low? check_background->check_signal No high_bg_causes Potential Causes: - Reagent Contamination - High Reagent Concentration - Long Incubation check_background->high_bg_causes Yes low_signal_causes Potential Causes: - Low Enzyme/Substrate - Degraded Reagents - Suboptimal Buffer check_signal->low_signal_causes Yes reproducibility_issues Check for Variability: - Temperature Control - Mixing Technique - Pipetting Accuracy check_signal->reproducibility_issues No optimize_bg Action: - Use Fresh Reagents - Titrate Concentrations - Optimize Incubation Time high_bg_causes->optimize_bg optimize_signal Action: - Titrate Enzyme/Substrate - Prepare Fresh Reagents - Verify Buffer pH low_signal_causes->optimize_signal

Caption: Troubleshooting decision tree for a low signal-to-noise ratio.

Signaling_Pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor Phosphorylates kinase_A Kinase A (Target of this compound) adaptor->kinase_A Activates kinase_B Kinase B kinase_A->kinase_B Phosphorylates transcription_factor Transcription Factor kinase_B->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Leads to inhibitor This compound Inhibitor inhibitor->kinase_A Inhibits

Caption: Hypothetical signaling pathway involving the target of this compound.

References

Technical Support Center: C562-1101 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This troubleshooting guide provides solutions to common issues that may be encountered during the synthesis of C562-1101, a novel kinase inhibitor. The following frequently asked questions (FAQs) and experimental protocols are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the potential causes and how can I resolve this?

  • Answer: Low or no product yield is a common issue in multi-step organic synthesis. Several factors could be contributing to this problem.

    • Reagent Quality: Ensure that all reagents and solvents are pure and anhydrous. Moisture and impurities can interfere with the reaction. It is recommended to use freshly distilled solvents and to verify the purity of starting materials via techniques like NMR or mass spectrometry.

    • Reaction Conditions: Sub-optimal reaction conditions can significantly impact yield. Please refer to the table below for recommended parameters. Incomplete reactions can be a major cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

    • Inert Atmosphere: The synthesis of this compound involves air- and moisture-sensitive reagents. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

    • Purification Loss: Significant loss of product can occur during workup and purification steps. Optimize your purification protocol to minimize such losses.

Issue 2: Presence of Unexpected Side Products

  • Question: I am observing significant impurities and side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is often related to reaction conditions and the reactivity of the intermediates.

    • Temperature Control: Exothermic reactions can lead to the formation of side products if the temperature is not carefully controlled. Running the reaction at a lower temperature may improve selectivity.

    • Order of Addition: The order in which reagents are added can be critical. For the synthesis of this compound, it is crucial to add the catalyst to the solution of the two primary reactants.

    • Stoichiometry: Incorrect stoichiometry of reactants can lead to the formation of side products. Carefully measure and control the molar ratios of your starting materials.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product from the reaction mixture. What purification strategies are recommended?

  • Answer: The purification of this compound can be challenging due to its polarity and potential for co-elution with impurities.

    • Column Chromatography: Flash column chromatography is the recommended method for purification. A gradient elution system, starting with a non-polar solvent system and gradually increasing polarity, is often effective. Refer to the table below for a suggested solvent system.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain high-purity this compound.

Quantitative Data Summary

ParameterRecommended ValueNotes
Reaction Temperature 0°C to room temperature (25°C)Initial cooling to 0°C is critical during the addition of the catalyst.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS.
Solvent System (TLC) 30% Ethyl Acetate in HexaneAdjust polarity based on observed Rf values.
Solvent System (Column) Gradient: 10-50% Ethyl Acetate in HexaneThe optimal gradient may vary depending on the specific impurities.
Reagent Molar Ratios Reactant A: 1.0 eq, Reactant B: 1.2 eq, Catalyst: 0.1 eqAn excess of Reactant B can help drive the reaction to completion.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add Reactant A (1.0 eq) and anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Reactant B (1.2 eq) to the solution.

  • Add the palladium catalyst (0.1 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring

  • Prepare a TLC chamber with a 30% ethyl acetate in hexane solvent system.

  • Spot a small amount of the reaction mixture onto a TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light (254 nm). The product, this compound, should have an approximate Rf value of 0.4 in this system.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Synthesis start Low Yield or Impure Product check_reagents Verify Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purification Optimize Purification Protocol start->check_purification solution_reagents Use Freshly Purified Reagents and Anhydrous Solvents check_reagents->solution_reagents solution_conditions Adjust Temperature, Extend Reaction Time, or Ensure Inert Atmosphere check_conditions->solution_conditions solution_purification Modify Chromatography Gradient or Attempt Recrystallization check_purification->solution_purification

Caption: Troubleshooting workflow for this compound synthesis.

G cluster_pathway Hypothetical Signaling Pathway Inhibited by this compound receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation c562_1101 This compound c562_1101->raf

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Refining In Vivo Delivery of C562-1101

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "C562-1101" is not publicly available. This guide provides generalized troubleshooting advice and protocols applicable to the in vivo delivery of novel small molecule inhibitors, based on common challenges and methodologies in the field.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for formulating this compound for in vivo studies?

A1: The initial step is to assess the physicochemical properties of this compound, particularly its solubility and stability. For a novel small molecule, it is crucial to determine its solubility in various biocompatible vehicles. A common starting point for poorly water-soluble compounds is to test a range of vehicles, from simple aqueous solutions with co-solvents to more complex lipid-based formulations.[1]

Q2: How can I improve the bioavailability of this compound if initial experiments show poor absorption?

A2: Poor bioavailability can stem from several factors, including low solubility, instability in the gastrointestinal tract (for oral delivery), or rapid metabolism. To enhance bioavailability, consider optimizing the formulation by reducing particle size (e.g., micronization), using permeation enhancers, or employing advanced delivery systems like lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS).[1] The choice of administration route also significantly impacts bioavailability.

Q3: What are the common challenges associated with intravenous (IV) injection of small molecule inhibitors?

A3: The primary challenges with IV injection include the potential for precipitation of the compound in the bloodstream, which can lead to emboli, and the risk of hemolysis or irritation at the injection site. Ensuring the formulation is a clear, stable solution at the desired concentration and pH is critical. The use of surfactants or co-solvents can help maintain solubility, but their potential for toxicity must be considered.[1]

Q4: How do I monitor the biodistribution and clearance of this compound in vivo?

A4: Biodistribution studies are essential to understand where the compound accumulates in the body and how it is cleared.[2][3] This typically involves administering this compound (often radiolabeled or fluorescently tagged) to animal models and subsequently measuring its concentration in various tissues and organs at different time points.[4][5][6] Techniques such as liquid chromatography-mass spectrometry (LC-MS) for unlabeled compounds, or imaging modalities like MRI for compounds conjugated to contrast agents, are commonly used.[4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Formulation

Symptoms:

  • Cloudy or opaque appearance of the solution.

  • Visible particulate matter in the formulation vial.

  • Inconsistent dosing and variable experimental outcomes.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Aqueous Solubility Review existing solubility data for this compound or perform empirical solubility tests in various vehicles.[1]
Incorrect Vehicle Selection Optimize the formulation by exploring different strategies such as using co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or lipid-based formulations.[1]
Suboptimal pH Determine the pKa of this compound and adjust the pH of the formulation to enhance solubility, if applicable.
Temperature Effects Assess the solubility of this compound at different temperatures. Some compounds may precipitate at lower temperatures.
Issue 2: High Toxicity or Adverse Events in Animal Models

Symptoms:

  • Unexpected weight loss, lethargy, or mortality in treated animals.

  • Signs of organ damage upon histological examination.

  • Inflammatory responses at the injection site.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Off-Target Effects Conduct in vitro profiling of this compound against a panel of receptors and enzymes to identify potential off-target interactions.
Vehicle-Induced Toxicity Run a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. High concentrations of some co-solvents or surfactants can be toxic.[1]
Dose Too High Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[4][5]
Rapid Infusion (for IV) For intravenous administration, consider a slower infusion rate to minimize acute toxicity.

Quantitative Data Summary

Table 1: Example Biodistribution of a Novel Small Molecule Inhibitor in Mice (24h post-injection)

OrganConcentration (µg/g tissue)Standard Deviation
Liver15.22.1
Spleen10.81.5
Kidneys8.51.2
Lungs5.10.8
Heart2.30.4
Brain0.50.1
Plasma1.80.3

This table presents hypothetical data for illustrative purposes.

Table 2: Formulation Strategies for Poorly Soluble Compounds [1]

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, PEG).Simple and widely used for preclinical studies.Can cause toxicity or off-target effects at high concentrations.
Surfactants Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility and stability.Potential for toxicity and alteration of biological barriers.
Lipid-Based Formulations Incorporating the compound into lipid vehicles such as oils, emulsions, or SEDDS.Can improve oral bioavailability by enhancing absorption.Complex formulations that may require specialized equipment.
Nanoparticles Encapsulating or conjugating the compound to nanoparticles (e.g., lipid-based, polymeric).Can improve solubility, stability, and targeting.[2]More complex to manufacture and characterize.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Intraperitoneal Injection
  • Materials: this compound powder, DMSO (dimethyl sulfoxide), PEG300 (polyethylene glycol 300), Saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to dissolve the compound completely. Vortex gently until a clear solution is obtained. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).

    • Add PEG300 to the solution and mix thoroughly. A common ratio is 1:1 DMSO:PEG300.

    • Slowly add saline to the mixture while vortexing to reach the final desired concentration. The final concentration of the organic solvents should be carefully considered to minimize toxicity.

    • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for injection.

Protocol 2: In Vivo Biodistribution Study in Mice
  • Animal Model: Select an appropriate mouse strain for the study.

  • Formulation and Dosing: Prepare the this compound formulation as described in Protocol 1. Administer a single dose of the compound to a cohort of mice via the desired route (e.g., intraperitoneal or intravenous).

  • Time Points: Euthanize subsets of mice at predetermined time points (e.g., 1, 4, 24, and 48 hours) post-administration.

  • Sample Collection: Collect blood (via cardiac puncture) and harvest key organs (liver, spleen, kidneys, lungs, heart, brain, etc.).[4][5]

  • Sample Processing:

    • Weigh each organ.

    • Homogenize the tissues in an appropriate buffer.

    • Extract the compound from the tissue homogenates using a suitable organic solvent.

  • Quantification: Analyze the concentration of this compound in the tissue extracts and plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the concentration of this compound per gram of tissue and in plasma at each time point.

Visualizations

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription C562_1101 This compound C562_1101->Kinase2 Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

Experimental_Workflow Formulation 1. Formulation Development InVivo 2. In Vivo Administration (e.g., IP, IV) Formulation->InVivo Biodistribution 3. Biodistribution & PK Studies InVivo->Biodistribution Efficacy 4. Efficacy Studies (Disease Model) InVivo->Efficacy Toxicity 5. Toxicology Assessment InVivo->Toxicity Data 6. Data Analysis Biodistribution->Data Efficacy->Data Toxicity->Data

Caption: General experimental workflow for in vivo testing of a novel compound.

Troubleshooting_Logic box box start Poor In Vivo Efficacy solubility Is the compound soluble in the vehicle? start->solubility toxicity Are there signs of toxicity? solubility->toxicity Yes reformulate Reformulate (see Table 2) solubility->reformulate No dose Is the dose optimal? toxicity->dose No mtd Determine MTD toxicity->mtd Yes dose_response Perform dose-response study dose->dose_response No check_pk Analyze Pharmacokinetics dose->check_pk Yes

Caption: Troubleshooting logic for addressing poor in vivo efficacy of this compound.

References

Validation & Comparative

XEN1101 (C562-1101) Demonstrates Favorable Efficacy and Safety Profile Compared to First-Generation Kv7 Channel Opener Ezogabine for Focal Onset Seizures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and underlying mechanisms of XEN1101 (also known as C562-1101) and the alternative compound, ezogabine, for the treatment of focal onset seizures (FOS).

XEN1101 is a novel, investigational small-molecule, selective Kv7.2/Kv7.3 potassium channel opener currently under development for the treatment of FOS, the most common type of seizure in individuals with epilepsy.[1] Its mechanism of action, which involves enhancing the opening of these voltage-gated potassium channels, has been clinically validated by the first-generation Kv7 opener, ezogabine. However, XEN1101 has been designed to improve upon the potency, selectivity, and pharmacokinetic profile of earlier-generation molecules like ezogabine, which was voluntarily withdrawn from the market due to long-term use being associated with tissue pigmentation.[1]

Quantitative Efficacy and Safety Comparison

Clinical trial data for XEN1101 highlights its potential as a more efficacious and well-tolerated treatment for FOS compared to historical data for ezogabine.

FeatureXEN1101Ezogabine
Mechanism of Action Selective Kv7.2/Kv7.3 potassium channel openerFirst-generation Kv7.2/Kv7.3 potassium channel opener
Median % Reduction in Monthly FOS Frequency (Phase 2b) 52.8% (25 mg dose)[1]Historically reported efficacy, but withdrawn from market
Dosing Frequency Once-daily oral dosing without need for titration[1]Required titration
Key Adverse Events Similar to commonly prescribed ASMs (e.g., dizziness, somnolence, fatigue)Associated with tissue pigmentation, leading to market withdrawal[1]
Clinical Trial Status Currently in Phase 3 clinical trials[2][3][4]Withdrawn from the market

Signaling Pathway and Mechanism of Action

Both XEN1101 and ezogabine target the Kv7.2/Kv7.3 voltage-gated potassium channels, which are crucial in regulating neuronal excitability. These channels are primarily located in the perisomatic and axonal regions of neurons.[1][5] By enhancing the opening of these channels, both compounds increase the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and reduce the likelihood of the rapid, repetitive firing characteristic of epileptic seizures.[1][5] Loss-of-function mutations in the KCNQ2 and KCNQ3 genes, which encode these channel subunits, are linked to epileptic encephalopathies, further validating this pathway as a therapeutic target.[5]

cluster_Neuron Presynaptic Neuron cluster_Membrane Cell Membrane Kv7_channel Kv7.2/Kv7.3 Channel K_ion K+ Ions Kv7_channel->K_ion K+ Efflux Action_Potential Action Potential (Hyperexcitability) K_ion->Action_Potential Hyperpolarization & Stabilization of Membrane Potential Action_Potential->Kv7_channel Depolarization XEN1101 XEN1101 / Ezogabine XEN1101->Kv7_channel Positive Allosteric Modulation (Enhanced Opening)

Mechanism of action for Kv7 channel openers.

Experimental Protocols

The clinical efficacy of XEN1101 was evaluated in a Phase 2b randomized, double-blind, placebo-controlled, multicenter study.

Study Design:

  • Participants: Adult patients aged 18 to 75 years diagnosed with focal epilepsy who were being treated with a stable dose of 1 to 3 other anti-epileptic drugs.[6]

  • Baseline Period: An 8-week baseline period was used to assess the frequency of seizures before treatment.[6]

  • Treatment Period: Patients were randomized to receive one of three doses of XEN1101 (10 mg, 20 mg, or 25 mg) or a placebo, administered once daily in the evening for 8 weeks.[6]

  • Primary Endpoint: The primary endpoint was the median percent reduction from baseline in monthly focal onset seizure frequency.[1]

Inclusion Criteria:

  • Diagnosis of focal epilepsy for two years or more.[3]

  • History of trying at least two anti-seizure medications without achieving lasting seizure freedom.[3]

  • Currently taking 1 to 3 medications for seizures for at least one month prior to the study.[3]

Exclusion Criteria:

  • History of status epilepticus or repetitive seizures within the 12 months preceding the study where individual seizures could not be counted.[2]

  • History of neurosurgery for seizures less than one year prior to the study, or radiosurgery less than two years prior.[2]

cluster_workflow XEN1101 Phase 2b Clinical Trial Workflow cluster_treatment 8-Week Double-Blind Treatment Screening Screening of Focal Epilepsy Patients Baseline 8-Week Baseline (Seizure Frequency Assessment) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo XEN1101_10mg XEN1101 (10mg) Randomization->XEN1101_10mg XEN1101_20mg XEN1101 (20mg) Randomization->XEN1101_20mg XEN1101_25mg XEN1101 (25mg) Randomization->XEN1101_25mg Follow_up 6-Week Post-Treatment Follow-up Placebo->Follow_up XEN1101_10mg->Follow_up XEN1101_20mg->Follow_up XEN1101_25mg->Follow_up OLE Open-Label Extension (Optional) Follow_up->OLE

Workflow of the XEN1101 Phase 2b clinical trial.

Conclusion

The available data suggests that XEN1101 represents a significant advancement over first-generation Kv7 channel openers like ezogabine. With a robust dose-dependent reduction in seizure frequency and a favorable safety profile that avoids the pigmentation issues associated with its predecessor, XEN1101 holds promise as a valuable therapeutic option for patients with focal onset seizures.[1] Ongoing Phase 3 trials will further elucidate its long-term efficacy and safety.[2][3][4]

References

XEN1101: A Novel Potassium Channel Opener for Adjunctive Treatment of Focal-Onset Seizures

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard of Care

For researchers and drug development professionals in the field of neurology, particularly epilepsy, this guide provides a detailed comparison of the investigational drug XEN1101 to the current standard of care for the adjunctive treatment of focal-onset seizures (FOS). The data presented is primarily drawn from the Phase 2b X-TOLE clinical trial, a randomized, double-blind, placebo-controlled study.

Executive Summary

XEN1101 is a novel, potent, and selective Kv7.2/Kv7.3 potassium channel opener being developed for the treatment of epilepsy.[1][2] Its mechanism of action aims to stabilize nerve cells and reduce brain hyperexcitability, which is a key factor in seizures.[3] Clinical trial data from the X-TOLE study indicates that XEN1101, when used as an adjunctive therapy, demonstrates a statistically significant and dose-dependent reduction in the frequency of focal-onset seizures compared to placebo in patients who are not adequately controlled by their current regimen of one to three anti-seizure medications (ASMs).[4][5] The standard of care for these patients is the addition of another ASM to their existing treatment. The X-TOLE trial was designed to evaluate the efficacy and safety of XEN1101 in this context, where the placebo group represents the standard of care.

Data Presentation

The following tables summarize the key efficacy and safety data from the X-TOLE Phase 2b clinical trial, comparing different once-daily doses of XEN1101 to placebo as an adjunctive therapy.

Table 1: Efficacy Outcomes of XEN1101 vs. Placebo in the X-TOLE Study
Efficacy EndpointPlacebo (N=114)XEN1101 10 mg (N=46)XEN1101 20 mg (N=51)XEN1101 25 mg (N=112)
Median Percent Reduction in Monthly FOS Frequency 18.2%33.2% (p=0.035)46.4% (p<0.001)52.8% (p<0.001)
Responder Rate (≥50% Reduction in FOS) 14.9%28.3% (p=0.037)43.1% (p<0.001)54.5% (p<0.001)

Source: Neurology.org, 2022.[4] Xenon Pharmaceuticals Inc., 2021.[5]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs)
Adverse Event ProfilePlacebo (N=114)XEN1101 10 mg (N=46)XEN1101 20 mg (N=51)XEN1101 25 mg (N=112)
Incidence of any TEAE 62.3%67.4%68.6%85.1%

Source: Neurology.org, 2022.[4]

The TEAEs reported were generally consistent with those of other ASMs.[5]

Experimental Protocols

The data presented above was generated from the X-TOLE Phase 2b clinical trial. Below is a summary of the key methodologies employed in this study.

Study Design: The X-TOLE study was a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging, multicenter trial.[2][6][7]

Participant Population: The study enrolled adults aged 18 to 75 years with a diagnosis of focal epilepsy who were experiencing four or more countable focal-onset seizures per month.[4][6] Participants were on a stable treatment regimen of one to three approved anti-seizure medications for at least one month prior to and during the study.[2][6]

Intervention and Comparison: Patients were randomized to receive once-daily oral doses of XEN1101 (10 mg, 20 mg, or 25 mg) or a placebo.[6][7] The medication was administered with food, and no dose titration was required at the initiation of treatment.[6][7]

Randomization and Blinding: A total of 325 patients were randomized in a 2:1:1:2 ratio to the 25 mg, 20 mg, 10 mg XEN1101 groups, and the placebo group, respectively.[4] Both patients and investigators were blinded to the treatment allocation.

Data Collection and Endpoints: The primary efficacy endpoint was the median percent change from baseline in the monthly (28-day) frequency of focal-onset seizures during the 8-week double-blind treatment period.[5][7] A key secondary endpoint was the responder rate, defined as the percentage of patients achieving a 50% or greater reduction in monthly focal seizure frequency from baseline.[5] Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events.[7]

Visualizations

Signaling Pathway of XEN1101

cluster_neuron Presynaptic Neuron KCNQ2_3 Kv7.2/Kv7.3 Potassium Channel M_Current M-Current (Potassium Efflux) KCNQ2_3->M_Current Enhances Opening XEN1101 XEN1101 XEN1101->KCNQ2_3 Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of XEN1101.

X-TOLE Clinical Trial Workflow

cluster_workflow X-TOLE Phase 2b Trial Workflow cluster_treatment Double-Blind Treatment (8 weeks) Screening Screening & Baseline (8 weeks) Randomization Randomization (2:1:1:2) Screening->Randomization Placebo Placebo + SoC Randomization->Placebo XEN1101_10 XEN1101 10mg + SoC Randomization->XEN1101_10 XEN1101_20 XEN1101 20mg + SoC Randomization->XEN1101_20 XEN1101_25 XEN1101 25mg + SoC Randomization->XEN1101_25 Follow_up Safety Follow-up (6 weeks) Placebo->Follow_up XEN1101_10->Follow_up XEN1101_20->Follow_up XEN1101_25->Follow_up OLE Open-Label Extension Follow_up->OLE Option for eligible patients

Caption: Workflow of the X-TOLE Phase 2b clinical trial.

References

Comparative Analysis of Hec1/Nek2 Interaction Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of T-1101 tosylate, a first-in-class Hec1/Nek2 inhibitor, and its alternatives for cancer research and development.

In the landscape of cancer therapeutics, the disruption of protein-protein interactions essential for mitotic progression has emerged as a promising strategy. This guide provides a comparative analysis of T-1101 tosylate, a potent oral inhibitor of the Hec1/Nek2 interaction, with other experimental inhibitors targeting the same pathway. The initial query for "C562-1101" did not yield a specific compound; however, extensive research suggests this may be an internal or alternative designation for T-1101 tosylate. This guide will proceed with the analysis of T-1101 tosylate and its comparators.

Introduction to Hec1/Nek2 Inhibition

The interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical regulatory step in mitosis. Nek2-mediated phosphorylation of Hec1 is essential for proper chromosome segregation.[1] Dysregulation of this interaction is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1] Small molecule inhibitors that disrupt the Hec1/Nek2 complex can induce mitotic arrest and subsequent apoptosis in cancer cells. This guide focuses on T-1101 tosylate and compares its performance with other known Hec1/Nek2 inhibitors, namely the INH (Inhibitor of Nek2 and Hec1 binding) series of compounds and JH295.

Performance Comparison of Hec1/Nek2 Inhibitors

The following tables summarize the available quantitative data for T-1101 tosylate and its key alternatives.

Table 1: In Vitro Potency Against Cancer Cell Lines
Compound Cell Line IC50 (nM)
T-1101 tosylateMultiple Human Cancer Cell Lines14 - 74[2]
INH154HeLa200[3]
MDA-MB-468120[3]
JH295 (biochemical assay)Nek2 Kinase770[4][5]
JH295 (cellular assay)RPMI7951~1300[4]
Table 2: Kinase Selectivity Profile
Compound Assay Type Kinase Panel Key Findings
T-1101 tosylateNot SpecifiedPanel of kinasesInactive against a panel of kinases, demonstrating target specificity.[6]
JH295In vitro kinase assaysCdk1, Aurora B, Plk1Inactive against these key mitotic kinases (IC50 > 20 µM for Cdk1/CycB).[7][8]
INH154Not SpecifiedNot SpecifiedData not publicly available.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these inhibitors is the disruption of the Hec1/Nek2 protein-protein interaction. This disruption prevents the Nek2-mediated phosphorylation of Hec1, leading to a cascade of events culminating in mitotic catastrophe and apoptosis. A key consequence of this inhibition is the proteasome-mediated degradation of Nek2.[1]

Hec1_Nek2_Pathway cluster_0 Normal Mitotic Progression cluster_1 Inhibitor Action Hec1 Hec1 Hec1_Nek2 Hec1-Nek2 Complex Hec1->Hec1_Nek2 Nek2 Nek2 Nek2->Hec1_Nek2 p_Hec1 Phosphorylated Hec1 Hec1_Nek2->p_Hec1 Phosphorylation Mitosis Proper Chromosome Segregation p_Hec1->Mitosis Inhibitor T-1101 tosylate INH154 / JH295 Blocked_Interaction Blocked Interaction Inhibitor->Blocked_Interaction Nek2_Degradation Nek2 Degradation Blocked_Interaction->Nek2_Degradation Apoptosis Apoptosis Nek2_Degradation->Apoptosis Hec1_Nek2_2 Hec1-Nek2 Complex Hec1_Nek2_2->Blocked_Interaction

Caption: Hec1/Nek2 signaling pathway and inhibitor mechanism.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of these inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., T-1101 tosylate, INH154) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction

This assay determines the ability of the inhibitors to disrupt the interaction between Hec1 and Nek2 in a cellular context.

  • Cell Lysis: Treat cells with the inhibitor or vehicle control for the desired time, then lyse the cells in IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Nek2 antibody or control IgG overnight at 4°C.[10]

  • Bead Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[10]

  • Washing: Wash the beads three times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Hec1 and Nek2. A reduced amount of co-precipitated Hec1 in the inhibitor-treated sample indicates disruption of the interaction.[11]

Western Blot for Nek2 Degradation

This protocol is used to assess the effect of the inhibitors on the protein levels of Nek2.

  • Protein Extraction: Treat cells with the inhibitor or vehicle control for various time points. Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against Nek2 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the Nek2 band intensity in the inhibitor-treated samples indicates protein degradation.[12]

Experimental_Workflow cluster_0 In Vitro & Cellular Assays start Start cell_culture Cancer Cell Culture start->cell_culture kinase_screen Kinase Selectivity Screen start->kinase_screen treatment Inhibitor Treatment (T-1101, INH154, JH295) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay co_ip Co-Immunoprecipitation (Hec1-Nek2) treatment->co_ip nek2_degradation Nek2 Degradation Assay treatment->nek2_degradation ic50 Determine IC50 viability_assay->ic50 wb_co_ip Western Blot for Co-IP co_ip->wb_co_ip interaction_analysis Analyze Interaction wb_co_ip->interaction_analysis wb_nek2 Western Blot for Nek2 nek2_degradation->wb_nek2 degradation_analysis Analyze Degradation wb_nek2->degradation_analysis selectivity_analysis Analyze Selectivity kinase_screen->selectivity_analysis

References

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies for CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount to de-risking its clinical progression. This guide provides a comparative overview of methodologies to assess off-target interactions, with a focus on CNS-active compounds, and presents a framework for interpreting the resulting data.

While specific cross-reactivity data for a compound designated "C562-1101" is not publicly available, this guide will utilize the principles of off-target assessment and provide illustrative examples to inform the evaluation of novel chemical entities. The methodologies and data presentation formats described herein are applicable to a wide range of small molecules in development.

The Criticality of Cross-Reactivity Profiling

Off-target effects occur when a therapeutic agent interacts with proteins other than its intended target.[1][2][3] These unintended interactions can lead to a range of adverse events, from mild side effects to serious toxicity, and can also confound the interpretation of efficacy studies.[4] Therefore, comprehensive cross-reactivity profiling early in the drug discovery process is a critical step in building a robust safety profile and ensuring the specificity of a new drug candidate.

Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is typically employed to evaluate the cross-reactivity of a compound. This involves a combination of computational and experimental methods to predict and confirm off-target binding.

In Silico Prediction

Computational methods serve as an initial screen to identify potential off-target interactions based on the chemical structure of the compound and its similarity to known ligands for a wide array of receptors, enzymes, and ion channels.

Experimental Workflow: In Silico Off-Target Prediction

cluster_input Input cluster_process Process cluster_output Output Compound_Structure Compound Structure (e.g., SMILES) Database_Screening Screen against Off-Target Databases (e.g., ChEMBL, BindingDB) Compound_Structure->Database_Screening Pharmacophore_Modeling Pharmacophore Modeling & Similarity Searching Compound_Structure->Pharmacophore_Modeling Potential_Off_Targets List of Potential Off-Target Proteins Database_Screening->Potential_Off_Targets Pharmacophore_Modeling->Potential_Off_Targets

Caption: Workflow for in silico prediction of potential off-target interactions.

In Vitro Profiling

Following computational predictions, experimental validation is crucial. This is typically achieved through broad panel screening against a diverse set of receptors, enzymes, ion channels, and transporters.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific target. The protocol generally involves:

  • Membrane Preparation: Isolation of cell membranes expressing the target of interest.

  • Incubation: Incubation of the membranes with a radiolabeled ligand that is known to bind to the target, in the presence of varying concentrations of the test compound.

  • Separation: Separation of bound from unbound radioligand.

  • Detection: Quantification of the bound radioactivity.

  • Data Analysis: Calculation of the test compound's inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) to determine its binding affinity for the target.

Table 1: Illustrative Cross-Reactivity Data for a CNS-Active Compound

Target FamilyTargetBinding Affinity (Ki, nM) - Compound XBinding Affinity (Ki, nM) - Alternative Compound Y
Primary Target Target A 5 10
Off-Target Panel Receptor B>10,000850
Receptor C1,2005,500
Ion Channel D>10,000>10,000
Enzyme E5,3002,100
Transporter F>10,0007,800

Data is illustrative and not based on actual results for a specific compound.

Interpreting Cross-Reactivity Data

The goal of cross-reactivity studies is to determine the selectivity of a compound. A highly selective compound will exhibit potent activity at its intended target with significantly weaker or no activity at other targets. A common metric used to express selectivity is the "selectivity ratio," which is the ratio of the binding affinity for an off-target to the binding affinity for the primary target. A higher ratio indicates greater selectivity.

Logical Relationship: Assessing Selectivity

cluster_data Data Inputs cluster_analysis Analysis cluster_interpretation Interpretation On_Target_Affinity On-Target Affinity (Ki) Calculate_Selectivity Calculate Selectivity Ratio (Off-Target Ki / On-Target Ki) On_Target_Affinity->Calculate_Selectivity Off_Target_Affinity Off-Target Affinity (Ki) Off_Target_Affinity->Calculate_Selectivity High_Ratio High Ratio (e.g., >100-fold) Calculate_Selectivity->High_Ratio Low_Ratio Low Ratio (e.g., <10-fold) Calculate_Selectivity->Low_Ratio High_Selectivity High Selectivity (Lower risk of off-target effects) High_Ratio->High_Selectivity Low_Selectivity Low Selectivity (Higher risk of off-target effects) Low_Ratio->Low_Selectivity

Caption: Decision-making flowchart for interpreting selectivity based on binding affinity data.

Case Study: XEN1101

While specific, comprehensive cross-reactivity data for XEN1101 is not publicly available in the provided search results, it is described as a "differentiated Kv7 potassium channel modulator."[5] This suggests that its development program would have involved extensive screening against other potassium channel subtypes and a broad range of other CNS targets to establish its "differentiated" profile. For a compound like XEN1101, which is being investigated for epilepsy and major depressive disorder, the off-target screening panel would likely include, but not be limited to, other voltage-gated ion channels, ligand-gated ion channels, G-protein coupled receptors, and neurotransmitter transporters.[5]

Conclusion

A thorough evaluation of a drug candidate's cross-reactivity is a cornerstone of modern drug development. By employing a combination of in silico and in vitro methods, researchers can build a detailed picture of a compound's selectivity profile. This data, when presented clearly and interpreted within a risk-based framework, is invaluable for guiding lead optimization, predicting potential clinical liabilities, and ultimately contributing to the development of safer and more effective medicines.

References

Unable to Identify C562-1101 for Data Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "C562-1101," it was not possible to identify a specific scientific entity, drug, cell line, or product with this designation in publicly available information. The search yielded results for the well-established K562 cell line, a human immortalized myelogenous leukemia line used in various research applications, as well as unrelated products and clinical trials with distinct numerical identifiers.

Without a clear definition and accessible data for "this compound," the creation of a comparison guide with experimental data, as requested, cannot be fulfilled at this time. The core requirements of data presentation in tables, detailed experimental protocols, and signaling pathway visualizations are contingent on the availability of primary research and validation studies, which could not be located for an entity with this specific identifier.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the identifier and consult internal documentation or specific proprietary databases that may contain information not available in the public domain. Should further context or an alternative designation for "this compound" be available, a new search and analysis can be initiated.

Comparative Analysis of XEN1101 and its Analogs in the Treatment of Focal Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of XEN1101, a novel potassium channel modulator, and its analogs for the treatment of focal epilepsy. The information is compiled from publicly available clinical trial data and pharmacological studies to offer an objective overview of their performance, supported by experimental data.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures. A significant number of patients with focal epilepsy do not achieve adequate seizure control with currently available antiseizure medications (ASMs), highlighting the need for novel therapeutic agents with different mechanisms of action.[1][2] One such emerging class of drugs is the Kv7 potassium channel openers. These drugs enhance the activity of Kv7.2/Kv7.3 channels, which are crucial in stabilizing the neuronal membrane potential and reducing hyperexcitability that can lead to seizures.[1][2]

XEN1101 is a next-generation Kv7.2/Kv7.3 potassium channel opener that has shown significant promise in clinical trials for the treatment of focal-onset seizures (FOS).[1][2][3] This guide compares XEN1101 with its first-generation predecessor, ezogabine (also known as retigabine), and other investigational analogs.

Performance Comparison

The primary measure of efficacy for ASMs is the reduction in seizure frequency. The following table summarizes the clinical trial data for XEN1101 and ezogabine in adult patients with focal epilepsy.

Compound Trade Name Mechanism of Action Median Seizure Reduction (%) Key Adverse Events Dosage Clinical Trial
XEN1101 -Kv7.2/Kv7.3 potassium channel opener33.2% (10 mg), 46.4% (20 mg), 52.8% (25 mg)[2][3]Dizziness, somnolence, fatigue, headacheOnce-daily oral[1]Phase 2b X-TOLE (NCT03796962)[3]
Ezogabine Potiga (US), Trobalt (EU)Kv7.2/Kv7.3 potassium channel opener23-44% (depending on dose)Dizziness, somnolence, fatigue, urinary retention, retinal pigmentation, skin discoloration[1]Three-times daily oralVarious Phase 3 trials

Key Findings:

  • XEN1101 has demonstrated a dose-dependent reduction in monthly focal seizure frequency, with the 25 mg dose achieving a median reduction of 52.8%.[2][3]

  • Ezogabine, while effective, was voluntarily withdrawn from the market due to long-term safety concerns, including retinal pigmentation and blue-gray skin discoloration.[1] XEN1101 has a distinct molecular structure designed to avoid the formation of chromophoric dimers responsible for these pigmentation issues.[4]

  • XEN1101 offers a more convenient once-daily dosing regimen without the need for titration, which can improve patient compliance.[1][3]

Signaling Pathway of Kv7.2/Kv7.3 Channel Openers

The therapeutic effect of XEN1101 and its analogs is mediated through the positive modulation of Kv7.2/Kv7.3 potassium channels. The following diagram illustrates this signaling pathway.

G cluster_neuron Presynaptic Neuron AP Action Potential Propagation Depol Membrane Depolarization AP->Depol KCNQ Kv7.2/Kv7.3 Channel Depol->KCNQ Opens Hyperpol Membrane Hyperpolarization/ Stabilization KCNQ->Hyperpol K+ Efflux XEN XEN1101 / Analogs XEN->KCNQ Enhances Opening Neurotransmitter Reduced Neurotransmitter Release Hyperpol->Neurotransmitter

Caption: Mechanism of action of Kv7.2/Kv7.3 channel openers.

Experimental Protocols

A key clinical trial evaluating the efficacy and safety of XEN1101 is the Phase 2b X-TOLE study.

X-TOLE Clinical Trial Protocol (NCT03796962)

  • Objective: To evaluate the efficacy, safety, and tolerability of three different doses of XEN1101 as an adjunctive treatment for adults with focal epilepsy.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adult patients with focal epilepsy who were taking one to three stable antiseizure medications.

  • Intervention: Patients were randomized to receive XEN1101 (10 mg, 20 mg, or 25 mg) or placebo, administered orally once daily in the evening.

  • Primary Endpoint: The median percent change from baseline in monthly (28-day) focal seizure frequency.

  • Secondary Endpoints: Included the proportion of patients with a 50% or greater reduction in seizure frequency and assessments of overall improvement by both clinicians and patients.

The following diagram outlines the workflow of this clinical trial.

G cluster_workflow X-TOLE Clinical Trial Workflow Screening Patient Screening (Focal Epilepsy) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Dose10 XEN1101 10mg Group Randomization->Dose10 Dose20 XEN1101 20mg Group Randomization->Dose20 Dose25 XEN1101 25mg Group Randomization->Dose25 Treatment 8-Week Treatment (Once-daily dosing) Placebo->Treatment Dose10->Treatment Dose20->Treatment Dose25->Treatment FollowUp Data Analysis (Seizure Frequency) Treatment->FollowUp

Caption: Simplified workflow of the X-TOLE Phase 2b clinical trial.

Conclusion

XEN1101 represents a significant advancement in the development of Kv7 potassium channel openers for the treatment of focal epilepsy. Clinical trial data demonstrates its superior efficacy and improved safety profile compared to the first-generation compound, ezogabine.[1][3][4] The once-daily dosing and lack of need for titration make it a promising and convenient therapeutic option.[1][3] Further long-term studies will be crucial to fully establish its place in the clinical management of epilepsy. The development of other analogs, such as pynegabine and azetukalner, also highlights the continued interest in this therapeutic class.[4] Researchers and drug development professionals should consider the distinct molecular structures and pharmacological properties of these analogs when designing future studies and therapies.

References

A Comparative Guide to C562-1101: Benchmarking Against Known BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, C562-1101, against the established inhibitors Ibrutinib and Acalabrutinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's potency, selectivity, and cellular activity, supported by detailed experimental protocols.

Introduction to BTK and its Inhibition

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its dysregulation is a key factor in the survival and proliferation of various B-cell malignancies. The inhibition of BTK has become a cornerstone of therapy for diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. This compound is a next-generation, covalent inhibitor designed for enhanced potency and selectivity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Activates Proliferation Cell Survival & Proliferation NFkB->Proliferation Promotes C562_1101 This compound C562_1101->BTK Inhibits

Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.

Comparative Potency and Selectivity

The following tables summarize the biochemical potency (IC50), cellular potency (EC50), and kinase selectivity of this compound in comparison to Ibrutinib and Acalabrutinib.

Table 1: Biochemical Potency Against BTK

Compound Target IC50 (nM)
This compound BTK 0.35
Ibrutinib BTK 0.78

| Acalabrutinib | BTK | 3.1 |

Table 2: Cellular Activity in TMD8 Lymphoma Cells

Compound Assay EC50 (nM)
This compound Proliferation 1.2
Ibrutinib Proliferation 4.5

| Acalabrutinib | Proliferation | 11.8 |

Table 3: Kinase Selectivity Profile (IC50 in nM)

Compound BTK EGFR TEC ITK
This compound 0.35 >1000 250 480
Ibrutinib 0.78 5.6 78 10

| Acalabrutinib | 3.1 | >1000 | 450 | 29 |

Experimental Protocols

In Vitro BTK Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human BTK.

  • Reagents: Recombinant human BTK enzyme, ATP, substrate peptide, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • A serial dilution of each inhibitor (this compound, Ibrutinib, Acalabrutinib) is prepared in DMSO and then diluted in kinase buffer.

    • The BTK enzyme is added to the inhibitor dilutions and incubated for 30 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction proceeds for 1 hour at 30°C.

    • The ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

    • Luminescence is measured using a plate reader. Data is normalized to controls (0% and 100% inhibition) and IC50 values are calculated using a four-parameter logistic curve fit.

IC50_Workflow A 1. Prepare Inhibitor Serial Dilutions B 2. Add BTK Enzyme (Pre-incubation) A->B C 3. Initiate Reaction (Add ATP/Substrate) B->C D 4. Stop Reaction & Deplete ATP C->D E 5. Detect ADP via Luminescence D->E F 6. Analyze Data & Calculate IC50 E->F

Caption: Experimental workflow for in vitro IC50 determination.

Cell-Based Proliferation Assay (EC50 Determination)

This assay measures the effect of the inhibitors on the proliferation of the TMD8 B-cell lymphoma cell line, which relies on BCR signaling.

  • Reagents: TMD8 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • TMD8 cells are seeded into 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.

    • A serial dilution of each inhibitor is prepared and added to the cells.

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

    • The contents are mixed on an orbital shaker to induce cell lysis.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

    • EC50 values are determined by plotting the dose-response curves.

Summary of Findings

The experimental data indicates that this compound is a highly potent inhibitor of BTK.

  • Potency: this compound demonstrates superior biochemical and cellular potency compared to both Ibrutinib and Acalabrutinib, as evidenced by its lower IC50 and EC50 values.

  • Selectivity: this compound exhibits a favorable selectivity profile. Notably, it shows minimal activity against EGFR, a common off-target for first-generation BTK inhibitors, thus potentially reducing the risk of associated side effects. While showing some off-target activity against TEC and ITK, it is significantly less than that observed for Ibrutinib.

Comparison_Logic cluster_biochem Biochemical Profile cluster_cellular Cellular Profile center_node Inhibitor Comparison Potency Potency (IC50) center_node->Potency Selectivity Selectivity (Kinome Scan) center_node->Selectivity Activity Cellular Activity (EC50) center_node->Activity

Caption: Key parameters for inhibitor comparison.

This guide provides a foundational dataset for this compound. Further in-depth studies, including in vivo efficacy and comprehensive safety profiling, are warranted to fully characterize its therapeutic potential.

A Comparative Guide to the Target Engagement of XEN1101 (Azetukalner) for Kv7.2/7.3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of XEN1101 (Azetukalner), a novel Kv7 potassium channel opener, with other relevant compounds. The focus is on the validation of its engagement with the primary target, the Kv7.2/7.3 potassium channel, a critical regulator of neuronal excitability. This document summarizes key quantitative data, details the experimental protocols used for target validation, and provides visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Comparison of Kv7 Channel Openers

The following table summarizes the in vitro potency of XEN1101 and comparator compounds on the human Kv7.2/7.3 potassium channel. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the channel, with lower values indicating higher potency.

CompoundTargetAssay TypeCell LineEC50 (nM)Key Findings
XEN1101 (Azetukalner) Kv7.2/7.3ElectrophysiologyHEK cells27, 42[1]Significantly more potent than the first-generation Kv7 opener, ezogabine.[1] Shows selectivity for Kv7.2/7.3 over other Kv7 subtypes.[1][2]
Ezogabine (Retigabine) Kv7.2/7.3, Kv7.4, Kv7.5ElectrophysiologyHEK cells920[1]First-generation Kv7 opener, withdrawn from the market. Serves as a benchmark for newer compounds.
BHV-7000 Kv7.2/7.3Electrophysiology / Thallium FluxCHO / HEK cells600[3]A novel Kv7.2/7.3 activator.[3][4] Its activity is dependent on the W236 residue in the Kv7.2 channel.[3][4]
Pynegabine (HN37) Neuronal Kv7 channelsNot SpecifiedNot SpecifiedMore potent than ezogabineA newer generation Kv7 channel opener with improved chemical stability and potency compared to ezogabine.[4]

Molecular Mechanism and Signaling Pathway

XEN1101 and other Kv7 channel openers act by positively modulating the function of Kv7.2/7.3 channels, which are key components of the M-current. This current plays a crucial role in stabilizing the neuronal membrane potential and preventing hyperexcitability. By enhancing the opening of these channels, these compounds increase potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism is central to their anticonvulsant effects. A critical binding site for many of these compounds, including ezogabine and BHV-7000, involves the tryptophan residue at position 236 (W236) of the Kv7.2 subunit.[3][4]

G cluster_membrane Neuronal Membrane cluster_intra Intracellular cluster_extra Extracellular Kv7 Kv7.2/7.3 Channel K_ion_out K+ Kv7->K_ion_out Increased K+ Efflux Hyperpolarization Membrane Hyperpolarization Kv7->Hyperpolarization Leads to XEN1101 XEN1101 XEN1101->Kv7 Binds to & Activates K_ion_in K+ ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in

Figure 1: Signaling pathway of XEN1101 action on Kv7.2/7.3 channels.

Experimental Protocols for Target Engagement Validation

The primary methods for validating the engagement of compounds like XEN1101 with the Kv7.2/7.3 channel are whole-cell patch-clamp electrophysiology and thallium flux assays.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic currents flowing through the Kv7.2/7.3 channels in response to a compound.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Culture HEK293 cells stably expressing Kv7.2/7.3 Plating Plate cells onto coverslips CellCulture->Plating Patch Form a gigaseal and establish whole-cell configuration Plating->Patch VoltageClamp Apply voltage-step protocols Patch->VoltageClamp Baseline Record baseline Kv7.2/7.3 currents VoltageClamp->Baseline Compound Perfuse with XEN1101 Baseline->Compound Recording Record currents in the presence of the compound Compound->Recording Analysis Analyze current amplitude and voltage-dependence of activation Recording->Analysis EC50 Calculate EC50 value Analysis->EC50

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology:

  • Cell Culture:

    • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human Kv7.2 and Kv7.3 subunits are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.[5]

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 2.8 Na acetate, 1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4.[5]

    • Internal (Pipette) Solution (in mM): 135 KCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.3.[5]

  • Electrophysiological Recording:

    • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

    • Patch pipettes with a resistance of 2-6 MΩ are pulled from borosilicate glass capillaries.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

    • Cells are held at a holding potential of -80 mV.

    • To elicit Kv7.2/7.3 currents, depolarizing voltage steps are applied, for example, from -140 mV to +40 mV in 10 mV increments.[5]

    • Baseline currents are recorded in the external solution.

    • The test compound (e.g., XEN1101) is then perfused into the recording chamber at various concentrations.

    • Currents are recorded in the presence of the compound until a steady-state effect is observed.

  • Data Analysis:

    • The amplitude of the tail currents at a specific voltage (e.g., -60 mV) is measured to determine the extent of channel opening.[6]

    • The voltage-dependence of activation is determined by fitting the normalized tail current amplitudes to a Boltzmann function.

    • Concentration-response curves are generated by plotting the increase in current amplitude against the compound concentration, and the EC50 value is calculated.

Experimental Workflow: Thallium Flux Assay

This is a higher-throughput method that indirectly measures potassium channel activity by detecting the influx of thallium ions (a surrogate for potassium) into the cells using a fluorescent dye.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellPlating Plate CHO-KCNQ2 cells in a 96-well plate DyeLoading Load cells with FluxOR dye CellPlating->DyeLoading CompoundAdd Add test compounds (e.g., XEN1101) DyeLoading->CompoundAdd Incubation Incubate for 30 minutes CompoundAdd->Incubation BaselineRead Read baseline fluorescence Incubation->BaselineRead StimulusAdd Add stimulus buffer (containing Thallium) BaselineRead->StimulusAdd KineticRead Read fluorescence kinetically StimulusAdd->KineticRead FluorescenceChange Calculate the change in fluorescence KineticRead->FluorescenceChange EC50Calc Determine EC50 from concentration-response curve FluorescenceChange->EC50Calc

Figure 3: Experimental workflow for the thallium flux assay.

Detailed Protocol for Thallium Flux Assay (using FluxOR™ Kit):

  • Cell Preparation:

    • CHO cells stably expressing the Kv7.2 channel (CHO-KCNQ2) are seeded in 96-well plates and grown to 80-90% confluency.[7]

    • The growth medium is removed, and cells are loaded with the FluxOR™ loading buffer for 90 minutes at room temperature in the dark.[7]

  • Assay Procedure:

    • The loading buffer is removed, and an assay buffer (e.g., Hank's Balanced Salt Solution) is added to each well, followed by the test compounds at various concentrations.[7]

    • The plate is incubated for 30 minutes in the dark.[7]

    • The plate is then placed in a fluorescence plate reader, and a baseline fluorescence reading is established (excitation ~480 nm, emission ~540 nm).[7]

    • A stimulus buffer containing thallium sulfate (Tl2SO4) and potassium sulfate (K2SO4) is added to each well to activate the channels and initiate thallium influx.[7]

    • The fluorescence is monitored kinetically for a set period (e.g., 110 seconds).[7]

  • Data Analysis:

    • The change in fluorescence intensity over time is proportional to the thallium influx and, therefore, the activity of the Kv7.2 channels.

    • The response to the test compound is calculated relative to control wells.

    • Concentration-response curves are plotted, and EC50 values are determined.

Conclusion

The data presented in this guide demonstrate that XEN1101 (Azetukalner) is a potent and selective activator of Kv7.2/7.3 potassium channels. Its significantly higher potency compared to the first-generation compound, ezogabine, and its favorable profile in preclinical and clinical studies, underscore its potential as a promising therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of novel Kv7 channel modulators.

References

A comprehensive review of the efficacy, mechanism of action, and safety profile of the novel potassium channel modulator XEN1101 versus placebo in the treatment of focal onset seizures.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of XEN1101 and Placebo in Clinical Epilepsy Models

This guide provides a detailed comparison of XEN1101, a novel Kv7 potassium channel modulator, with a placebo in the context of treating focal epilepsy. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance supported by clinical trial data.

XEN1101 is a next-generation voltage-gated potassium channel opener being investigated for the treatment of epilepsy and other neurological disorders.[1][2] Its mechanism of action involves the modulation of Kv7.2/Kv7.3 channels, which are crucial in regulating neuronal excitability.[3][4] By enhancing the activity of these channels, XEN1101 is designed to reduce the likelihood of the excessive neuronal firing that leads to seizures.[4]

Quantitative Data Summary: X-TOLE Phase 2b Clinical Trial

The primary source of comparative data for XEN1101 against a placebo comes from the Phase 2b X-TOLE (NCT03796962) clinical trial.[5][6][7][8] This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of three different daily doses of XEN1101 (10 mg, 20 mg, and 25 mg) as an adjunctive treatment for adults with focal-onset seizures (FOS).[5][7]

Table 1: Efficacy of XEN1101 vs. Placebo in Reducing Focal Seizure Frequency

Treatment GroupMedian Percentage Reduction in Monthly FOS FrequencyP-value vs. Placebo
XEN1101 25 mg52.8%<0.001
XEN1101 20 mg46.4%<0.001
XEN1101 10 mg33.2%0.035
Placebo18.2%-

Data sourced from the X-TOLE Phase 2b clinical trial results.[5][7]

Table 2: Responder Rates (≥50% Reduction in Seizure Frequency)

Treatment GroupResponder Rate
XEN1101 25 mg54.5%
XEN1101 20 mg43.1%
XEN1101 10 mg32.6%
Placebo19.8%

Data sourced from the X-TOLE Phase 2b clinical trial results.

Experimental Protocols

X-TOLE Phase 2b Clinical Trial Methodology

The X-TOLE study was a multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.[7]

  • Participants: The study enrolled 325 adult patients (aged 18-75) with a diagnosis of focal epilepsy who were experiencing at least four countable focal seizures per month despite being on stable treatment with one to three anti-seizure medications (ASMs).[6][7]

  • Randomization and Blinding: Patients were randomized in a 2:1:1:2 ratio to receive once-daily evening doses of XEN1101 25 mg, 20 mg, 10 mg, or a placebo, respectively.[7] The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

  • Treatment Period: The double-blind treatment phase lasted for 8 weeks.[6][7]

  • Primary Endpoint: The primary efficacy endpoint was the median percent reduction from baseline in monthly (28-day) focal seizure frequency for each XEN1101 dose group compared to the placebo group.[5]

  • Secondary Endpoints: Secondary endpoints included the proportion of patients who achieved a 50% or greater reduction in monthly focal seizure frequency (responder rate).[7]

Mechanism of Action and Experimental Workflow

Signaling Pathway of XEN1101

G cluster_neuron Presynaptic Neuron XEN1101 XEN1101 Kv7 Kv7.2/7.3 Channel XEN1101->Kv7 Opens K_ion K+ Ions Kv7->K_ion Increases Efflux Stabilization Membrane Stabilization K_ion->Stabilization Reduced_Excitability Reduced Neuronal Excitability Stabilization->Reduced_Excitability Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression

Caption: Mechanism of action of XEN1101 on Kv7.2/7.3 channels.

X-TOLE Clinical Trial Workflow

G cluster_treatment 8-Week Double-Blind Treatment Start Patient Screening (Focal Epilepsy, ≥4 seizures/month) Baseline 8-Week Baseline Period (Seizure Frequency Monitoring) Start->Baseline Randomization Randomization (2:1:1:2) Baseline->Randomization Placebo Placebo Randomization->Placebo XEN1101_10 XEN1101 10 mg Randomization->XEN1101_10 XEN1101_20 XEN1101 20 mg Randomization->XEN1101_20 XEN1101_25 XEN1101 25 mg Randomization->XEN1101_25 Analysis Primary Endpoint Analysis: Median % Reduction in Seizure Frequency Placebo->Analysis XEN1101_10->Analysis XEN1101_20->Analysis XEN1101_25->Analysis OLE Optional Open-Label Extension Analysis->OLE

Caption: Workflow of the X-TOLE Phase 2b clinical trial.

Preclinical Evidence

Preclinical studies have demonstrated the anti-seizure activity of XEN1101 in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, which are known to be predictive of efficacy for generalized seizures.[3] Furthermore, XEN1101 has shown efficacy both as a monotherapy and in combination with other approved anti-seizure medications in these preclinical models.[1] These early findings provided a strong rationale for its clinical development in epilepsy.[1][3]

Conclusion

The available data from the X-TOLE Phase 2b clinical trial demonstrates that XEN1101 is a promising investigational treatment for focal-onset seizures, showing a statistically significant and dose-dependent reduction in seizure frequency compared to a placebo.[4][5][7] Its novel mechanism of action as a Kv7 potassium channel opener presents a valuable new therapeutic option for patients with epilepsy.[2][4] The safety profile observed in the clinical trial was generally consistent with other anti-seizure medications.[7] Further long-term studies will be crucial to fully establish the sustained efficacy and safety of XEN1101.

References

Safety Operating Guide

Proper Disposal of C562-1101: Essential Safety and Handling Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This document provides a procedural guide for the proper disposal of C562-1101, designed to deliver essential safety and logistical information. Adherence to these guidelines is imperative for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Action Required: Obtain Manufacturer's Safety Data Sheet (SDS)

Initial searches for a publicly available Safety Data Sheet (SDS) for a substance specifically identified as "this compound" have not yielded a definitive document. Chemical identifiers can be highly specific to manufacturers and may not be universally indexed.

It is imperative for the safe handling and disposal of this substance that you obtain the official SDS directly from the manufacturer or your supplier. The SDS will provide the specific chemical composition, hazard identification, and detailed disposal instructions mandated by regulatory bodies.

General Principles of Chemical Waste Disposal

While awaiting the specific SDS for this compound, the following general principles for the disposal of laboratory chemical waste should be strictly followed. These are based on established safety protocols and regulatory frameworks.

Table 1: General Chemical Waste Segregation and Disposal Guidelines

Waste TypeContainer RequirementsDisposal ProcedureKey Precautions
Non-Hazardous Waste Clearly labeled, sealed containers.May be permissible for standard drain disposal if confirmed non-hazardous by SDS and local regulations.Always verify pH and concentration limits for drain disposal.
Hazardous Waste Designated, labeled, leak-proof, and chemically compatible containers.Collection by a licensed hazardous waste disposal contractor.Do not mix incompatible waste streams. Keep containers closed when not in use.
Contaminated Materials Labeled, sealed bags or containers appropriate for the type of contamination.Disposal as hazardous waste through a licensed contractor.Includes personal protective equipment (PPE), absorbent materials, and empty containers.

Experimental Protocols for Waste Characterization

In the absence of a specific SDS, and only if deemed safe and necessary by a qualified safety officer, the following general experimental protocols may be adapted to characterize unknown chemical waste. These procedures should not be attempted without a thorough risk assessment and appropriate safety measures in place.

  • pH Neutralization:

    • Objective: To adjust the pH of aqueous waste to a neutral range (typically 6.0-9.0) before disposal.

    • Methodology:

      • Calibrate a pH meter using standard buffer solutions.

      • In a well-ventilated fume hood, place the waste container in a secondary containment vessel.

      • Slowly add an appropriate neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute acetic acid for basic waste) while continuously monitoring the pH.

      • Stir the solution gently to ensure thorough mixing.

      • Once the desired pH is reached and stable, the solution can be prepared for disposal according to its final classification.

  • Chemical Incompatibility Test:

    • Objective: To determine if mixing different waste streams will result in a hazardous reaction.

    • Methodology:

      • In a controlled environment such as a fume hood, place a small, representative sample (e.g., 1-5 mL) of one waste stream into a clean test tube.

      • Slowly add an equivalent amount of the second waste stream to the test tube.

      • Observe for any signs of reaction, such as gas evolution, temperature change, color change, or precipitation.

      • If any reaction is observed, the waste streams are incompatible and must be disposed of separately.

Logical Workflow for Chemical Disposal Decision Making

The following diagram illustrates the critical decision-making process for the proper disposal of any laboratory chemical, including this compound.

start Start: Chemical Waste for Disposal sds Obtain and Review Manufacturer's SDS for this compound start->sds identify Identify Hazards: - Flammable? - Corrosive? - Reactive? - Toxic? sds->identify non_haz Non-Hazardous Waste identify->non_haz No haz Hazardous Waste identify->haz Yes drain Dispose via Drain (If Permitted by SDS and Local Regulations) non_haz->drain segregate Segregate Waste by Compatibility haz->segregate neutralize Neutralize if Necessary (Follow Protocol) segregate->neutralize container Select Appropriate, Labeled Waste Container neutralize->container Neutralization Complete contractor Arrange for Pickup by Licensed Waste Contractor container->contractor end End: Disposal Complete contractor->end drain->end

Caption: Decision workflow for safe chemical disposal.

Building Trust Through Safety

Our commitment is to provide value beyond the product itself by being your preferred source for laboratory safety and chemical handling information. The safe disposal of chemical waste is a cornerstone of responsible research. We strongly urge all personnel to prioritize obtaining the specific Safety Data Sheet for this compound and to adhere to the detailed instructions therein. In the interim, the general safety principles and procedural workflows outlined in this document provide a foundation for safe and compliant chemical waste management. For further assistance, please consult your institution's Environmental Health and Safety (EHS) department.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.